1,4-dimethyl-1H-pyrazole-5-carboxylic acid
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2,4-dimethylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-3-7-8(2)5(4)6(9)10/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWSABALQBFSCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349117 | |
| Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13745-58-9 | |
| Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethyl-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry and related fields.
Core Chemical Properties
This compound is a methylated derivative of pyrazole-5-carboxylic acid. While specific experimental data for this particular isomer is limited in publicly available literature, its fundamental properties can be inferred from its structure and comparison with related isomers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| CAS Number | 13745-58-9 | Chemical Abstracts Service |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Molecular Weight | 140.14 g/mol | - |
| Boiling Point | 230-245°C (estimated) | [1] |
| Storage Conditions | 2-8°C, Sealed in a dry environment | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through established methods for pyrazole ring formation, followed by functional group manipulation. A common and versatile method is the Knorr pyrazole synthesis.
General Synthesis Workflow
A plausible synthetic route involves the cyclocondensation of a substituted hydrazine with a β-dicarbonyl compound or its equivalent, followed by hydrolysis of an ester precursor to yield the carboxylic acid.
References
An Overview of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (CAS: 13745-58-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are a well-known scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This document provides a summary of the available technical information for this compound, CAS number 13745-58-9. It is primarily available as a research chemical and a building block for organic synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 13745-58-9 | N/A |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Purity | >97% (typical) | [2] |
Synthesis and Reactivity
Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. However, general synthetic routes to pyrazole-5-carboxylic acids often involve the cyclocondensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent.[]
One related compound, 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde, can be oxidized to form the corresponding carboxylic acid, suggesting a potential synthetic pathway from a suitable aldehyde precursor.[5]
This carboxylic acid serves as a useful intermediate in organic synthesis. For instance, it has been used as a reagent in the synthesis of benzpyrazol derivatives that act as inhibitors of PI3 kinases.[6] The general workflow for its use in amide coupling is depicted below.
Experimental Protocols
Due to the lack of published research focused specifically on this compound, detailed experimental protocols for its synthesis or for biological assays are not available. However, a general procedure for the use of this compound in the synthesis of an amide is described in a patent.[6]
Example Protocol: Synthesis of N-[6-(1H-indol-4-yl)-1H-indazol-4-yl]-1,4-dimethyl-1H-pyrazole-5-carboxamide [6]
-
A solution of this compound (21 mg) in dry dichloromethane (DCM, 10 ml) is prepared.
-
The solution is treated with 1-chloro-N,N,2-trimethyl-1-propen-1-amine (0.02 ml) and allowed to stir at 20°C for 10 minutes to activate the carboxylic acid.
-
A separate solution of 6-(1H-indol-4-yl)-1H-indazol-4-amine (25 mg) and triethylamine (0.028 ml) in DCM is added to the activated acid mixture.
-
The reaction is stirred, and the progress is monitored until completion.
-
The final product is isolated and purified using standard techniques.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways for this compound itself. While the broader class of pyrazole derivatives is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, these cannot be directly attributed to this specific molecule without dedicated studies.[5]
Its use as a building block in the synthesis of PI3 kinase inhibitors suggests that the resulting amide derivatives, rather than the carboxylic acid intermediate itself, are the biologically active agents targeting the PI3K signaling pathway.[6] The PI3K pathway is a critical intracellular signaling pathway important in cell proliferation, growth, survival, and motility.[6]
Conclusion
This compound (CAS 13745-58-9) is a commercially available pyrazole derivative primarily used as a chemical intermediate in organic synthesis. While basic chemical properties are known, there is a notable absence of in-depth, publicly available research on its specific synthesis, spectral characterization, and biological activity. Researchers and drug development professionals should view this compound as a building block for the creation of more complex molecules with potential therapeutic applications, such as the PI3 kinase inhibitors mentioned in patent literature. Further research would be required to fully characterize this compound and explore any intrinsic biological activity it may possess.
References
- 1. 13745-58-9|this compound|BLD Pharm [bldpharm.com]
- 2. Novachemistry-product-info [novachemistry.com]
- 3. 2,4-DiMethyl-2H-pyrazole-3-carboxylic acid | 13745-58-9 [chemicalbook.com]
- 5. 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde | 2757954-73-5 | Benchchem [benchchem.com]
- 6. US8658635B2 - Benzpyrazol derivatives as inhibitors of PI3 kinases - Google Patents [patents.google.com]
Spectroscopic and Synthetic Profile of 1,4-dimethyl-1H-pyrazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic approaches for 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (CAS No. 13745-58-9). Due to the limited availability of specific experimental data in publicly accessible literature, this document combines reported information with predicted and typical spectroscopic characteristics for this class of compounds to serve as a valuable resource for researchers.
Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound. It is important to note that while some data is available from chemical suppliers, complete, peer-reviewed spectral data sets are not readily found. The provided information is a combination of data reported for the compound and its isomers, supplemented with expected values based on the chemical structure.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~3.8 | s | - | N-CH₃ |
| ¹H | ~2.3 | s | - | C-CH₃ |
| ¹H | ~7.5 | s | - | Pyrazole H-3 |
| ¹H | ~12-13 | br s | - | COOH |
| ¹³C | ~165 | - | - | COOH |
| ¹³C | ~148 | - | - | Pyrazole C-5 |
| ¹³C | ~140 | - | - | Pyrazole C-3 |
| ¹³C | ~110 | - | - | Pyrazole C-4 |
| ¹³C | ~35 | - | - | N-CH₃ |
| ¹³C | ~12 | - | - | C-CH₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1550 | Medium | C=N stretch (Pyrazole Ring) |
| ~1450, ~1380 | Medium | C-H bend |
| ~1250 | Medium | C-O stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 154 | Moderate | [M]⁺ (Molecular Ion) |
| 139 | High | [M - CH₃]⁺ |
| 110 | High | [M - CO₂]⁺ or [M - COOH + H]⁺ |
| 95 | Moderate | Fragmentation of pyrazole ring |
Experimental Protocols
General Synthetic Protocol: Cyclocondensation and Hydrolysis
This protocol outlines a common method for synthesizing pyrazole carboxylic acid esters, followed by hydrolysis to the carboxylic acid.
Step 1: Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol.
-
Addition of Reagents: To the stirred solution, add ethyl 2-formylpropionate (1.0 equivalent) and a catalytic amount of a weak acid (e.g., acetic acid).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate from the previous step in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).
-
Reaction: Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).
-
Workup: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed for further purification.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
The Diverse Biological Activities of Pyrazole-5-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole ring is a privileged scaffold in medicinal chemistry, and its derivatives, particularly pyrazole-5-carboxylic acids, have demonstrated a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, as well as their role as enzyme inhibitors. The information is presented to facilitate research and drug development efforts in these critical therapeutic areas.
Anticancer Activity
Pyrazole-5-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting potent antiproliferative activity against a wide range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell growth, survival, and proliferation.
A notable example is the activity of certain derivatives against Acute Myeloid Leukemia (AML). These compounds have been shown to inhibit Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML, leading to constitutive activation of downstream signaling pathways that drive leukemogenesis.[2][3] By inhibiting FLT3, these pyrazole derivatives can block downstream signaling through the STAT5, AKT, and ERK pathways, ultimately inducing apoptosis in cancer cells.[3][4]
Furthermore, some pyrazole-5-carboxamide derivatives have demonstrated inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK2 and CDK4.[2] These kinases are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest, preventing cancer cells from progressing through the G1 to S phase transition.[5][6]
Quantitative Data: Anticancer Activity
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1-Thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivatives | Human B-cell lymphoma (BJAB) | Potent antiproliferative activity | [1] |
| Pyrazole-5-carboxamide derivatives | Various (six cancer cell lines) | Promising cytotoxicity | [7] |
| Pyrazole linked benzimidazole derivative | U937, K562, HT29, A549, LoVo | - | [4] |
| 5-phenyl-1H-pyrazol derivatives | WM266.4 (melanoma) | 0.19 (BRAF V600E inhibition) | [4] |
| Pyrazole-biphenyl derivatives | K-562 | 69.95% inhibition | [4] |
| Pyrazole containing amide derivatives | HCT-116, Huh-7, MCF-7 | 1.1, 1.6, 3.3 | [4] |
| 1H-pyrazole-3-carboxamide derivative (8t) | MV4-11 (AML) | 0.000089 (FLT3 inhibition) | [2] |
| 1H-pyrazole-3-carboxamide derivative (8t) | - | 0.000719 (CDK2 inhibition) | [2] |
| 1H-pyrazole-3-carboxamide derivative (8t) | - | 0.000770 (CDK4 inhibition) | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (pyrazole-5-carboxylic acid derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathway Diagrams
Antimicrobial Activity
Pyrazole-5-carboxylic acid derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[8][9] The antimicrobial efficacy of these compounds is often attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase and β-ketoacyl-acyl carrier protein synthase (FabH), which are crucial for DNA replication and fatty acid biosynthesis, respectively.[5][10]
Quantitative Data: Antimicrobial Activity
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyrazole derivative with nitro group | Bacillus cereus | 128 | [8] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Escherichia coli | 0.25 | [11] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 | [11] |
| Pyrazole derivative | Aspergillus niger | 1 | [11] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Methicillin-susceptible Staphylococcus aureus | 25.1 µM | [12] |
| 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles | Methicillin-resistant Staphylococcus aureus | 91.0 µM | [12] |
| Pyrano[2,3-c] pyrazole derivative (5c) | Escherichia coli | 6.25 | [13] |
| Pyrano[2,3-c] pyrazole derivative (5c) | Klebsiella pneumoniae | 6.25 | [13] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][14][15]
Materials:
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (pyrazole-5-carboxylic acid derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or nephelometer
-
Microplate reader (optional, for automated reading)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well containing the diluted compound, as well as to a growth control well (broth with inoculum but no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by using a microplate reader to measure turbidity.
Logical Relationship Diagram
Anti-inflammatory Activity
Several pyrazole-5-carboxylic acid derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[16] These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes.[7][17] By inhibiting COX-1 and/or COX-2, these compounds can reduce the synthesis of prostaglandins, thereby alleviating pain and inflammation.[18] Some derivatives exhibit dual inhibition of COX and 5-LOX, offering a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[18]
Quantitative Data: Anti-inflammatory Activity
| Compound Class | Target | IC50 (µM) | Reference |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-1 | 5.40 | [18] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | COX-2 | 0.01 | [18] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | 5-LOX | 1.78 | [18] |
| Hybrid pyrazole analogue (5u) | COX-2 | 1.79 | [19] |
| Hybrid pyrazole analogue (5s) | COX-2 | 2.51 | [19] |
| Pyrazole-hydrazone derivative (4a) | COX-2 | 0.67 | [20] |
| Pyrazole-hydrazone derivative (4b) | COX-2 | 0.58 | [20] |
| Pyrazole-hydrazone derivative (4a) | 5-LOX | 1.92 | [20] |
| Pyrazole-hydrazone derivative (4b) | 5-LOX | 2.31 | [20] |
| Pyrazole carboxylate derivative (15c) | COX-2 | 0.059 | [21] |
| Pyrazole carboxylate derivative (15c) | 5-LOX | 0.24 | [21] |
| Pyrazole carboxylate derivative (15c) | 15-LOX | 0.20 | [21] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[18][22][23]
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compounds (pyrazole-5-carboxylic acid derivatives)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the reference drug to the animals, typically via oral gavage or intraperitoneal injection, one hour before the carrageenan injection. A control group receives only the vehicle.
-
Induction of Edema: Inject 0.1 mL of the 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer or the paw thickness using digital calipers at time 0 (just before carrageenan injection) and then at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[24]
-
Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each group in comparison to the control group.
Signaling Pathway Diagram
Enzyme Inhibitory Activity
Beyond their roles in cancer, inflammation, and microbial infections, pyrazole-5-carboxylic acid derivatives have been identified as potent inhibitors of various other enzymes with therapeutic relevance.
-
Carbonic Anhydrase (CA) Inhibitors: Certain derivatives have shown significant inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II).[25][26] CAs are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[27]
-
Cholinesterase Inhibitors: Some pyrazole-5-carboxamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are key targets in the management of Alzheimer's disease.[8]
-
Other Enzyme Targets: The versatility of the pyrazole-5-carboxylic acid scaffold has led to the discovery of inhibitors for a range of other enzymes, including glutathione S-transferase (GST) and meprin α and β.[8][17]
Quantitative Data: Enzyme Inhibitory Activity
| Compound Class | Enzyme | IC50 / Ki | Reference |
| N,1-diphenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | Acetylcholinesterase (AChE) | Ki = 19.88 ± 3.06 µM | [8] |
| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-I | IC50 = 1.2 - 2.2 nM | [25] |
| Pyrazole carboxylic acid amides of 5-amino-1,3,4-thiadiazole-2-sulfonamide | hCA-II | IC50 = 0.4 - 2.0 nM | [25] |
| Pyrazole-based benzene sulfonamide (4k) | hCA-II | IC50 = 0.24 µM | [27] |
| Pyrazole-based benzene sulfonamide (4j) | hCA-IX | IC50 = 0.15 µM | [27] |
| Pyrazole-based benzene sulfonamide (4g) | hCA-XII | IC50 = 0.12 µM | [27] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring cholinesterase activity.[1][16][28]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (pyrazole-5-carboxylic acid derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations. Include a control without the inhibitor.
-
Enzyme Addition: Add the AChE solution to each well to initiate the reaction, except for the blank wells which receive buffer instead.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-20 minutes).
-
Substrate Addition: Add the ATCI solution to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then determined from the dose-response curve.
Conclusion
The pyrazole-5-carboxylic acid scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a wide array of potent biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects. The provided quantitative data, experimental protocols, and signaling pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and advancement of new and improved therapies based on this remarkable chemical entity. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of even more potent and selective drug candidates in the future.
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CDK2 and CDK4: Cell Cycle Functions Evolve Distinct, Catalysis-Competent Conformations, Offering Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Arachidonic Acid Pathway.ppt.pptx [slideshare.net]
- 8. [Mode of action and mechanisms of resistance of gyrase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. researchgate.net [researchgate.net]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 17. caymanchem.com [caymanchem.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. inotiv.com [inotiv.com]
- 24. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. MIC determination by broth microdilution. [bio-protocol.org]
- 26. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 28. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a Heterocyclic Powerhouse: A Technical Guide to the Discovery and History of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry and drug development. Their versatile synthesis and diverse pharmacological activities have led to their incorporation into a wide array of therapeutic agents. This technical guide provides an in-depth exploration of the seminal discoveries that established the field of pyrazole chemistry, detailing the original experimental protocols, quantitative data, and the early understanding of their biological interactions.
The Genesis of Pyrazole Chemistry: Ludwig Knorr's Landmark Synthesis
The history of pyrazole synthesis began in 1883 with the German chemist Ludwig Knorr.[1] While investigating potential quinine-related compounds, Knorr successfully synthesized the first substituted pyrazole, 1-phenyl-3-methyl-5-pyrazolone.[1][2] This reaction, now famously known as the Knorr pyrazole synthesis, involved the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine).[2][3] This discovery was not merely a synthetic curiosity; it laid the foundation for a new class of compounds with significant biological effects.
Experimental Protocol: Knorr's Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (1883)
The following protocol is based on the original 1883 publication by Ludwig Knorr.[4]
Materials and Equipment:
-
Reactants:
-
Phenylhydrazine
-
Ethyl acetoacetate
-
-
Apparatus:
-
Reaction vessel
-
Water bath for heating
-
Apparatus for separating immiscible liquids
-
Crystallization dish
-
Melting point apparatus
-
Procedure:
-
Reaction Mixture Preparation: Phenylhydrazine and ethyl acetoacetate were combined in a reaction vessel.
-
Initial Condensation: The mixture was allowed to stand at ambient temperature, leading to an initial condensation reaction that formed an oily product and water.
-
Separation of Water: The aqueous layer was separated from the oily condensation product.
-
Cyclization: The oily product was then heated on a water bath for an extended period, inducing cyclization through the elimination of ethanol to form the crude pyrazolone product.
-
Isolation and Purification: Upon cooling, the product solidified and was collected. While the original paper does not detail a recrystallization step, modern procedures would typically involve recrystallization from a solvent like ethanol to obtain a purified product.[4]
Quantitative Data from Early Syntheses
While Knorr's original 1883 publication did not explicitly state the yield for the synthesis of 1-phenyl-3-methyl-5-pyrazolone, modern reproductions and similar syntheses report high yields.[4][5]
| Compound | Reactants | Reported Yield | Melting Point (°C) | Reference(s) |
| 1-Phenyl-3-methyl-5-pyrazolone | Phenylhydrazine, Ethyl acetoacetate | Not stated in original; modern syntheses report 93-100% | 126-128 | [5] |
| Antipyrine (Phenazone) | 1-Phenyl-3-methyl-5-pyrazolone, Methylating agent | Not specified in early reports | 114 | [6][7] |
The Birth of a Blockbuster Drug: Antipyrine (Phenazone)
Also in 1883, Ludwig Knorr synthesized antipyrine (later named phenazone), a methylated derivative of his initial pyrazolone.[5] This compound proved to be a commercial success as one of the first synthetic analgesics and antipyretics, becoming the most widely used drug for these purposes until the advent of aspirin.[5]
Experimental Protocol: Synthesis of Antipyrine
The synthesis of antipyrine follows the initial Knorr pyrazole synthesis to produce 1-phenyl-3-methyl-5-pyrazolone, which is then methylated.
Materials and Equipment:
-
Reactants:
-
1-Phenyl-3-methyl-5-pyrazolone
-
Dimethyl sulfate or methyl iodide (as methylating agents)
-
Acetonitrile (as solvent)
-
-
Apparatus:
-
Reaction vessel with reflux condenser
-
Heating apparatus
-
Crystallization apparatus
-
Procedure:
-
Methylation: 1-Phenyl-3-methyl-5-pyrazolone is dissolved in a suitable solvent such as acetonitrile.
-
Reaction with Methylating Agent: A methylating agent like dimethyl sulfate or methyl iodide is added to the solution.
-
Reflux: The reaction mixture is heated under reflux to facilitate the methylation process.
-
Isolation and Purification: After the reaction is complete, the solvent is removed, and the crude antipyrine is purified by recrystallization, typically yielding needle-shaped crystals.[6]
The Unsubstituted Parent: Buchner's Synthesis of Pyrazole
While Knorr's work focused on substituted pyrazoles, the synthesis of the parent, unsubstituted pyrazole was achieved by Edward Buchner in 1889.[1] This was accomplished through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.
Experimental Protocol: Buchner's Synthesis of Pyrazole (1889) - A General Overview
Detailed experimental protocols from this era are often less descriptive than modern standards. However, the general procedure involved:
-
Starting Material: Pyrazole-3,4,5-tricarboxylic acid.
-
Decarboxylation: The starting material was heated, likely at a high temperature, to induce the removal of the three carboxylic acid groups as carbon dioxide.
-
Isolation: The resulting pyrazole was then isolated and purified.
Early Insights into Biological Activity: The Mechanism of Action of Antipyrine
The profound analgesic and antipyretic effects of antipyrine spurred early investigations into its mechanism of action. It is now understood that antipyrine functions as a non-steroidal anti-inflammatory drug (NSAID).[8][9] Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, and potentially COX-3.[7][10] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[10] By blocking the production of prostaglandins, antipyrine effectively alleviates these symptoms.
Visualizations
Logical Relationships and Workflows
Signaling Pathway
Conclusion
The pioneering work of Ludwig Knorr in the 1880s not only introduced the world to pyrazole compounds but also launched one of the first commercially successful synthetic drugs. His development of the Knorr pyrazole synthesis provided a versatile and enduring method for creating a vast array of substituted pyrazoles. The subsequent discovery of the parent pyrazole by Buchner and the early elucidation of the biological mechanism of action of antipyrine laid a robust foundation for the continued exploration of this remarkable class of heterocyclic compounds. The legacy of these early discoveries is evident in the numerous pyrazole-containing drugs that are integral to modern medicine, highlighting the profound and lasting impact of this foundational research.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. practo.com [practo.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. Inhibition of Cyclooxygenases by Dipyrone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antipyrine | C11H12N2O | CID 2206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. Phenazone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. What is the mechanism of Antipyrine? [synapse.patsnap.com]
Technical Guide: Solubility Profile of 1,4-dimethyl-1H-pyrazole-5-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid (CAS No. 5744-59-2) in organic solvents. Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. This guide provides a framework for determining the solubility of this compound, including a detailed experimental protocol and a template for data presentation. The provided methodologies are based on standard laboratory practices for solubility determination.
Introduction
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5744-59-2 | [2][3][4] |
| Molecular Formula | C₆H₈N₂O₂ | [2][3][4] |
| Molecular Weight | 140.14 g/mol | [2][4] |
| Melting Point | 170-176 °C | [4] |
| Appearance | Solid | [4] |
| LogP | 0.42672 | [2] |
Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a variety of organic solvents is not found in peer-reviewed journals or publicly accessible databases. The following table is provided as a template for researchers to record their experimentally determined solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Determination |
| e.g., Ethanol | 25 | e.g., Isothermal Saturation | |
| e.g., Methanol | 25 | e.g., Isothermal Saturation | |
| e.g., Acetone | 25 | e.g., Isothermal Saturation | |
| e.g., Dichloromethane | 25 | e.g., Isothermal Saturation | |
| e.g., Ethyl Acetate | 25 | e.g., Isothermal Saturation | |
| e.g., Toluene | 25 | e.g., Isothermal Saturation | |
| e.g., Dimethyl Sulfoxide | 25 | e.g., Isothermal Saturation | |
| e.g., N,N-Dimethylformamide | 25 | e.g., Isothermal Saturation |
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in an organic solvent using the isothermal saturation method. This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.
-
Dilution and Analysis: Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method. Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation of Solubility: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Concentration of diluted sample × Dilution factor × Volume of flask) / (Initial volume of supernatant withdrawn) × 100
Qualitative Solubility Assessment:
For a rapid, qualitative assessment of solubility, a small, known amount (e.g., 1-5 mg) of the compound can be added to a small volume (e.g., 0.5-1 mL) of the solvent in a test tube.[5][6][7] The mixture is then vortexed or shaken vigorously.[6][7] Visual observation of whether the solid dissolves completely will indicate its general solubility (e.g., soluble, partially soluble, or insoluble).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a compound.
Conclusion
References
- 1. fishersci.no [fishersci.no]
- 2. chemscene.com [chemscene.com]
- 3. 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID | CAS 5744-59-2 [matrix-fine-chemicals.com]
- 4. 1,5-二甲基-1H-吡唑-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Unlocking New Therapeutic Frontiers: A Technical Guide to Pyrazole Derivatives and Their Targets
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have led to the development of numerous successful drugs across various therapeutic areas. This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways to aid in the ongoing discovery and development of novel pyrazole-based therapeutics.
Core Therapeutic Areas and Key Molecular Targets
Pyrazole derivatives have demonstrated significant therapeutic potential in oncology, inflammation, cardiovascular diseases, and infectious diseases. Their efficacy stems from their ability to selectively inhibit key enzymes and receptors, thereby modulating critical signaling pathways.
Oncology: A Focus on Kinase Inhibition
A significant number of pyrazole-containing drugs are potent kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1][2]
-
Janus Kinases (JAKs): Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2, key enzymes in the JAK-STAT signaling pathway.[3] This pathway is crucial for the signaling of various cytokines and growth factors involved in hematopoiesis and immune response.[3] Dysregulation of the JAK-STAT pathway is implicated in myeloproliferative neoplasms and inflammatory diseases.
-
BRAF Kinase: Encorafenib, another pyrazole derivative, targets the BRAF kinase, a key component of the MAPK/ERK signaling pathway.[2] Mutations in the BRAF gene are common in various cancers, including melanoma.
-
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Pyrazole derivatives have been developed as potent dual inhibitors of EGFR and VEGFR-2.[4] These receptor tyrosine kinases are critical for tumor growth, angiogenesis, and metastasis.
-
Cyclin-Dependent Kinases (CDKs): Certain pyrazole-based compounds have shown potent inhibitory activity against CDK2, a key regulator of the cell cycle.[4] Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
-
Bruton's Tyrosine Kinase (BTK): Ibrutinib, a blockbuster anticancer drug, features a pyrazole moiety and is a potent inhibitor of BTK, a crucial enzyme in B-cell receptor signaling.[1][5]
Inflammation: Targeting Cyclooxygenase (COX) Enzymes
The anti-inflammatory properties of many pyrazole derivatives are attributed to their selective inhibition of cyclooxygenase-2 (COX-2).[6][7]
-
COX-2 Inhibition: Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), is a selective COX-2 inhibitor.[7] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[7] Selective inhibition of COX-2 over COX-1 reduces the gastrointestinal side effects associated with traditional NSAIDs.[7]
Cardiovascular and Other Indications
-
Phosphodiesterase 5 (PDE5): Sildenafil, widely known for treating erectile dysfunction, is a pyrazole-containing drug that acts as a potent inhibitor of PDE5.[1][3] PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule that relaxes smooth muscle tissue.[3] Inhibition of PDE5 leads to vasodilation.[3]
-
Monoamine Oxidase (MAO): Some pyrazole derivatives have shown inhibitory activity against MAO, an enzyme involved in the metabolism of neurotransmitters, suggesting their potential as antidepressants.[8]
-
Carbonic Anhydrase: Certain sulfonamide-bearing pyrazole derivatives have been found to inhibit carbonic anhydrase, an enzyme involved in various physiological processes.[6]
Quantitative Data on Pyrazole Derivatives
The following tables summarize the inhibitory activities of representative pyrazole derivatives against their respective targets.
| Compound/Drug | Target | IC50/EC50 | Cell Line/Assay Condition | Reference |
| Ruxolitinib | JAK1 | 2.8 nM | Enzyme Assay | [3] |
| Ruxolitinib | JAK2 | 3.3 nM | Enzyme Assay | [3] |
| Encorafenib | BRAF | 0.3 nM | Enzyme Assay | [2] |
| Compound 50 | EGFR | 0.09 µM | Enzyme Assay | [4] |
| Compound 50 | VEGFR-2 | 0.23 µM | Enzyme Assay | [4] |
| Compound 43 | PI3 Kinase | 0.25 µM | MCF-7 breast cancer cells | [4] |
| Celecoxib | COX-2 | 0.04 µM | Enzyme Assay | [8] |
| Sildenafil | PDE5 | 3.5 nM | Enzyme Assay | [1] |
| Compound 52 | MAO-A | 8.8 x 10⁻⁹ M | Enzyme Assay | [8] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by pyrazole derivatives.
Caption: The JAK-STAT signaling pathway and its inhibition by Ruxolitinib.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
Methodological & Application
One-Pot Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a one-pot synthesis of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis involves a three-step sequence commencing with the condensation of ethyl 2-methyl-3-oxobutanoate and methylhydrazine to form the pyrazole core, followed by in-situ N-methylation and subsequent hydrolysis of the ester to yield the final carboxylic acid. This streamlined, one-pot approach offers advantages in terms of efficiency, reduced workup, and improved overall yield compared to traditional multi-step procedures.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The this compound scaffold, in particular, is a key intermediate in the synthesis of numerous biologically active molecules, including kinase inhibitors and anti-inflammatory agents. Traditional synthetic routes to this compound often involve multiple steps with the isolation of intermediates, leading to lower overall yields and increased operational complexity. The one-pot procedure detailed herein circumvents these limitations by telescoping three synthetic transformations into a single reaction vessel, thereby enhancing the efficiency and practicality of the synthesis.
Reaction Scheme
The overall one-pot synthesis of this compound is depicted below. The reaction proceeds through the initial formation of ethyl 4-methyl-1H-pyrazole-5-carboxylate, which is then N-methylated and hydrolyzed in a sequential manner.
Caption: Overall reaction scheme for the one-pot synthesis.
Experimental Protocol
This protocol outlines the one-pot synthesis of this compound.
Materials:
-
Ethyl 2-methyl-3-oxobutanoate
-
Methylhydrazine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl sulfate (DMS)
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware
Procedure:
-
Cyclization: To a solution of ethyl 2-methyl-3-oxobutanoate (1.0 eq) in ethanol in a round-bottom flask, add methylhydrazine (1.1 eq) dropwise at room temperature. Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
N-Methylation: After completion of the cyclization, cool the reaction mixture to room temperature. Add anhydrous potassium carbonate (2.5 eq) to the flask, followed by the dropwise addition of dimethyl sulfate (1.2 eq). Stir the mixture vigorously at reflux for 12-18 hours. Monitor the N-methylation by TLC.
-
Hydrolysis: After the N-methylation is complete, cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (3.0 eq) in water. Heat the mixture to reflux and stir for 4-6 hours to effect the hydrolysis of the ester.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol. b. Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting materials and byproducts. c. Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid. d. The product, this compound, will precipitate as a solid. e. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the pure product.
Data Presentation
Table 1: Reaction Parameters and Yields
| Step | Reagents | Molar Ratio (to starting ester) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Cyclization | Methylhydrazine | 1.1 | Ethanol | Reflux | 4 - 6 | - |
| N-Methylation | Dimethyl sulfate, K₂CO₃ | 1.2, 2.5 | Ethanol | Reflux | 12 - 18 | - |
| Hydrolysis | NaOH | 3.0 | Ethanol/Water | Reflux | 4 - 6 | - |
| Overall | - | - | - | - | - | 75-85 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 175-178 °C |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.85 (s, 1H, COOH), 7.60 (s, 1H, pyrazole-H), 3.85 (s, 3H, N-CH₃), 2.15 (s, 3H, C-CH₃) |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 162.5, 140.1, 138.2, 115.8, 36.4, 9.8 |
| Mass Spec (ESI+) m/z | 141.06 [M+H]⁺ |
Workflow Diagram
The logical flow of the one-pot synthesis is illustrated in the following diagram.
Caption: Experimental workflow for the one-pot synthesis.
Discussion
The success of this one-pot synthesis hinges on the careful control of reaction conditions at each stage. The initial cyclization between the β-ketoester and methylhydrazine is generally regioselective, favoring the formation of the desired 1,4-disubstituted pyrazole due to the steric hindrance of the methyl group at the 2-position of the butanoate chain. The subsequent N-methylation occurs at the unsubstituted nitrogen of the pyrazole ring. Finally, the basic hydrolysis of the ethyl ester proceeds smoothly to afford the target carboxylic acid upon acidic workup.
This protocol provides a robust and efficient method for the synthesis of this compound, a key building block for the development of novel therapeutics. The one-pot nature of the reaction significantly improves its practicality for both small-scale and large-scale synthesis. Researchers are encouraged to optimize the reaction times and temperatures based on their specific laboratory setup and monitoring capabilities.
Application Notes and Protocols: 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid and its close analog, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, as versatile scaffolds in the design and synthesis of novel therapeutic agents. The focus is on the development of pyrazole-5-carboxamide derivatives as potent anticancer agents, targeting key signaling pathways involved in tumor progression.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound moiety, in particular, serves as a valuable starting material for the synthesis of diverse compound libraries. Its derivatives, especially the corresponding amides, have shown significant potential as inhibitors of critical cancer-related targets such as c-Met and Janus kinase 1 (JAK1).
Application: Anticancer Drug Discovery
Derivatives of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The primary synthetic route involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by coupling with various substituted anilines to generate a library of pyrazole-5-carboxamides.
Data Presentation: Anticancer Activity of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of a series of synthesized 1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives against various cancer cell lines, as determined by the MTT assay. Doxorubicin was used as a positive control.[1]
| Compound | Substituent on Amide | DU 145 (Prostate) | A 549 (Lung) | MCF-7 (Breast) | HT 29 (Colon) | SiHA (Cervical) | B16F10 (Melanoma) |
| 4a | 2-methylphenyl | >50 | 16.83 ± 0.68 | >50 | >50 | 14.97 ± 0.60 | >50 |
| 4b | 3-methylphenyl | >50 | >50 | >50 | >50 | 15.57 ± 2.16 | >50 |
| 4c | 4-methylphenyl | >50 | >50 | 44.89 ± 1.03 | >50 | >50 | >50 |
| 4d | 2-methoxyphenyl | >50 | >50 | >50 | 16.33 ± 2.39 | 17.72 ± 1.12 | >50 |
| 4e | 3-methoxyphenyl | >50 | >50 | >50 | >50 | >50 | >50 |
| 4f | 4-methoxyphenyl | >50 | >50 | >50 | >50 | >50 | >50 |
| 4g | 2-chlorophenyl | 14.31 ± 2.95 | 11.66 ± 2.98 | 19.14 ± 0.35 | 6.646 ± 1.01 | 5.87 ± 1.20 | >50 |
| 4h | 3-chlorophenyl | >50 | >50 | >50 | >50 | 17.24 ± 1.01 | 16.54 ± 3.74 |
| 4i | 4-chlorophenyl | >50 | >50 | >50 | >50 | 15.91 ± 2.06 | 16.29 ± 4.69 |
| 4j | 2-fluorophenyl | 15.20 ± 2.47 | 13.79 ± 2.32 | >50 | >50 | 10.94 ± 1.03 | 14.07 ± 0.81 |
| 4k | 3-fluorophenyl | >50 | 13.30 ± 2.32 | >50 | >50 | 8.51 ± 1.45 | 14.26 ± 1.02 |
| 4l | 4-fluorophenyl | 15.23 ± 0.51 | 13.33 ± 0.45 | >50 | 16.17 ± 0.60 | 7.92 ± 0.67 | 15.01 ± 1.01 |
| 4m | 2-nitrophenyl | >50 | >50 | >50 | >50 | 12.69 ± 0.81 | >50 |
| 4n | 3-nitrophenyl | >50 | >50 | >50 | >50 | 12.27 ± 1.99 | >50 |
| Doxorubicin | - | 1.21 ± 0.08 | 1.15 ± 0.09 | 1.09 ± 0.05 | 1.32 ± 0.06 | 1.12 ± 0.07 | 1.25 ± 0.09 |
Experimental Protocols
Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid Derivatives
The synthesis of the target pyrazole-5-carboxamides is achieved through a multi-step process, commencing with the formation of the pyrazole core, followed by conversion to an acid chloride and subsequent amidation.
This protocol outlines the synthesis of the pyrazole ester intermediate.[2]
-
To a reaction vessel, add ethanol, sodium ethoxide, and diethyl oxalate.
-
Cool the mixture to below 15°C.
-
Slowly add acetone dropwise to the reaction mixture, maintaining the temperature below 15°C.
-
Allow the reaction to proceed with stirring for 24 hours.
-
In a separate vessel, add DMF and the intermediate formed in the previous step.
-
Cool the mixture to between 5-15°C.
-
Slowly add methylhydrazine dropwise, keeping the internal temperature below 15°C.
-
After the addition is complete, heat the reaction mixture to 40-50°C and maintain for 6 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
This protocol describes the conversion of the pyrazole ester to the corresponding acid chloride.
-
Hydrolyze the ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate to the corresponding carboxylic acid using standard procedures (e.g., using NaOH or LiOH in a mixture of THF and water, followed by acidification with HCl).
-
To the dried 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, add an excess of thionyl chloride (SOCl₂).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride, which can be used in the next step without further purification.
This protocol details the final amidation step.
-
Dissolve the desired substituted aniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a base (e.g., triethylamine or pyridine, 1.2 eq).
-
Cool the solution in an ice bath.
-
Add a solution of 1,3-dimethyl-1H-pyrazole-5-carbonyl chloride (1.0 eq) in the same solvent dropwise to the stirred aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Protocol 4: MTT Assay for Anticancer Activity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and migration.[1][2][3][4][5] Dysregulation of the HGF/c-Met signaling pathway is implicated in the development and progression of many human cancers.[3] Inhibition of this pathway is a key strategy in anticancer drug development.
References
- 1. asianpubs.org [asianpubs.org]
- 2. CN112279812A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-5-ethyl formate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid in Heterocyclic Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,4-Dimethyl-1H-pyrazole-5-carboxylic acid is a versatile and highly valuable synthon in the field of medicinal chemistry and drug discovery. Its unique structural features, including the presence of a carboxylic acid group and a substituted pyrazole ring, make it an ideal starting material for the synthesis of a wide array of fused heterocyclic compounds. These resulting heterocycles, most notably pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest due to their diverse and potent biological activities, including kinase inhibition and antimicrobial effects. This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in the synthesis of these important heterocyclic systems.
Application Notes
The primary application of this compound lies in its conversion to various fused heterocyclic systems. The pyrazole core serves as a bioisostere for purines, allowing the synthesized molecules to interact with biological targets such as protein kinases.[1][2]
Synthesis of Pyrazolo[3,4-d]pyrimidines: One of the most prominent applications of pyrazole carboxylic acids is in the synthesis of pyrazolo[3,4-d]pyrimidines. These compounds are recognized as privileged scaffolds for the development of potent kinase inhibitors, with applications in oncology and immunology.[1][3] The synthesis often involves the initial conversion of the carboxylic acid to an amide or a related functional group, followed by cyclization with a suitable reagent to form the pyrimidine ring.
Synthesis of Pyrazolo[3,4-b]pyridines: Another important class of heterocycles accessible from pyrazole-based synthons are pyrazolo[3,4-b]pyridines. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial and antidiabetic properties.[4] The synthetic strategy typically involves the reaction of a 5-aminopyrazole derivative (which can be derived from the corresponding carboxylic acid) with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.[5]
Biological Significance: The heterocyclic compounds derived from this compound have shown significant therapeutic potential. As kinase inhibitors, they can modulate signaling pathways involved in cell proliferation, differentiation, and survival, making them valuable candidates for cancer therapy.[1][3] Their antimicrobial properties are also of great interest in the ongoing search for new agents to combat drug-resistant pathogens.[6]
Quantitative Data Summary
The following tables summarize the yields of various heterocyclic compounds synthesized from pyrazole carboxylic acid derivatives, providing a comparative overview of the efficiency of different synthetic routes.
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid, reflux | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 83 | [7] |
| 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide, K2CO3, TBAB, DMF | 3,5-Dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 70 | [7] |
| Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | Formamide, 190°C | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Not specified | [8] |
Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile | NaOH (aq), Ethanol, reflux | 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | 81 | |
| 1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | Methanol, H2SO4, reflux | Methyl 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 70 | |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Ethyl 2-cyano-3-ethoxyacrylate, solvent-free | Ethyl 4-amino-6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 55-70 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Amidation of Pyrazole-5-carboxylic Acid
This protocol describes the conversion of a pyrazole-5-carboxylic acid to its corresponding amide, a key intermediate for the synthesis of various heterocycles.
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Desired amine (1.2 eq)
-
Triethylamine (TEA) or other non-nucleophilic base (2.5 eq)
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (2.0-3.0 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution, indicating the formation of the acid chloride.
-
Remove the solvent and excess reagent in vacuo to obtain the crude pyrazole-5-carbonyl chloride, which is typically used immediately in the next step.
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.[9]
Protocol 2: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one from an Aminopyrazole Carbonitrile
This protocol outlines a common method for the synthesis of the pyrazolo[3,4-d]pyrimidine core.
Materials:
-
5-Amino-1,4-dimethyl-1H-pyrazole-3-carbonitrile (1.0 eq)
-
Formic acid
Procedure:
-
In a round-bottom flask, dissolve the 5-amino-1,4-dimethyl-1H-pyrazole-3-carbonitrile (1.0 eq) in an excess of formic acid.
-
Heat the solution to reflux and maintain for 7 hours.
-
After cooling, pour the reaction mixture into ice water.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and dry it.
-
Recrystallize the crude product from ethanol to yield the pure 1,4-dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[7]
Protocol 3: Hydrolysis of a Pyrazolopyridine Carbonitrile to a Carboxylic Acid
This protocol details the conversion of a pyrazolopyridine carbonitrile to the corresponding carboxylic acid.
Materials:
-
1,6-Diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (1.0 eq)
-
10% aqueous Sodium Hydroxide (NaOH)
-
Ethanol
-
6 N Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, combine the pyrazolopyridine carbonitrile (1.0 eq), 10% aqueous NaOH, and ethanol.
-
Heat the mixture under reflux for 3 hours.
-
Filter the hot reaction mixture.
-
Cool the filtrate and neutralize it with 6 N HCl.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid with water and recrystallize from a dioxane-water mixture to obtain the pure 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid.
Visualizations
The following diagrams illustrate key concepts related to the application of this compound and its derivatives.
Caption: Synthetic pathways from this compound.
Caption: Inhibition of the Src kinase signaling pathway by pyrazolo[3,4-d]pyrimidines.
Caption: Proposed antimicrobial mechanism of pyrazole derivatives via inhibition of DNA gyrase and topoisomerase IV.
References
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
Protocol for Amide Coupling with 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
Application Note
Introduction
Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development. Pyrazole carboxamides are a prominent class of compounds exhibiting a wide range of biological activities. This document provides a detailed protocol for the amide coupling of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid with various primary and secondary amines. The methodologies outlined below utilize common and effective coupling reagents to afford the desired N-substituted-1,4-dimethyl-1H-pyrazole-5-carboxamides.
Overview of Synthetic Strategies
The synthesis of N-substituted-1,4-dimethyl-1H-pyrazole-5-carboxamides is typically achieved through the activation of the carboxylic acid group of this compound, followed by the nucleophilic attack of a primary or secondary amine. The choice of coupling reagent and reaction conditions can be optimized to suit the specific amine substrate and desired scale of the reaction. Common strategies involve the use of carbodiimide reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). An alternative approach involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Experimental Protocols
This section details two common and effective protocols for the amide coupling of this compound.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is widely used due to the water-solubility of the EDC byproduct, which simplifies purification.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 - 1.5 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM or DMF.
-
Add HOBt (1.2 equivalents) to the solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Slowly add DIPEA (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
If DCM is used as the solvent, separate the organic layer. If DMF is used, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted-1,4-dimethyl-1H-pyrazole-5-carboxamide.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly efficient coupling reagent, often used for more challenging couplings or when rapid reaction times are desired.
Materials:
-
This compound
-
Primary or secondary amine (1.0 - 1.2 equivalents)
-
HATU (1.1 - 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 4.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF or DCM, add HATU (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 equivalents) to the reaction mixture.
-
Continue stirring at room temperature for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative reaction conditions for the amide coupling of this compound with various amines. Please note that yields are highly substrate-dependent and optimization may be required for specific cases.
Table 1: EDC/HOBt Mediated Amide Coupling of this compound
| Amine Substrate | Solvent | Base | Time (h) | Temperature | Yield (%) |
| Aniline | DMF | DIPEA | 12 | Room Temp. | 75-85 |
| 4-Fluoroaniline | DCM | TEA | 16 | Room Temp. | 70-80 |
| Benzylamine | DMF | DIPEA | 8 | Room Temp. | 80-90 |
| Morpholine | DCM | TEA | 6 | Room Temp. | 85-95 |
| Piperidine | DMF | DIPEA | 6 | Room Temp. | 88-96 |
Table 2: HATU Mediated Amide Coupling of this compound
| Amine Substrate | Solvent | Base | Time (h) | Temperature | Yield (%) |
| 2-Chloroaniline | DMF | DIPEA | 4 | Room Temp. | 80-90 |
| 4-Methoxyaniline | DCM | TEA | 3 | Room Temp. | 85-95 |
| Cyclohexylamine | DMF | DIPEA | 2 | Room Temp. | 90-98 |
| N-Methylaniline | DMF | DIPEA | 12 | 50 °C | 60-70 |
| Pyrrolidine | DCM | TEA | 1 | Room Temp. | >95 |
Mandatory Visualization
Diagram 1: General Workflow for Amide Coupling
Caption: General workflow for the synthesis of N-substituted-1,4-dimethyl-1H-pyrazole-5-carboxamides.
Diagram 2: Logical Relationship of EDC/HOBt Coupling
Caption: Key steps in the EDC/HOBt mediated amide coupling reaction.
Application Notes and Protocols: Derivatization of the Carboxylic acid Group in Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxylic acids are pivotal building blocks in medicinal chemistry and drug discovery. Their derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The derivatization of the carboxylic acid functionality allows for the modulation of physicochemical properties, pharmacokinetic profiles, and target-binding interactions of pyrazole-based compounds. These modifications are crucial for lead optimization and the development of novel therapeutic agents.[4][5] This document provides detailed protocols for the common derivatization reactions of the pyrazole carboxylic acid group, including esterification and amidation, often proceeding through a highly reactive acid chloride intermediate.
Strategic Approaches to Derivatization
The derivatization of pyrazole carboxylic acids can be broadly categorized into two main strategies:
-
Strategy A: Pyrazole Ring Construction followed by Derivatization: This is the most prevalent approach where a pyrazole ring bearing a carboxylic acid or an ester group is first synthesized. Subsequent modification of the carboxylic acid group allows for late-stage diversification of the molecule, enabling the exploration of a wide range of derivatives from a common intermediate.[6]
-
Strategy B: Precursor Derivatization followed by Pyrazole Ring Formation: In this less common strategy, the desired functional group (e.g., an amide) is introduced into an acyclic precursor before the cyclization reaction to form the pyrazole ring. This approach can be advantageous when the desired amine or alcohol is sensitive to the conditions required for late-stage derivatization.[6]
The following protocols will focus on the widely adopted Strategy A.
Experimental Workflows
The general workflow for the derivatization of a pyrazole carboxylic acid via an acid chloride intermediate is depicted below. This is a robust and widely applicable method for the synthesis of pyrazole amides and esters.
Caption: General workflow for pyrazole carboxylic acid derivatization.
Key Derivatization Protocols
Protocol 1: Synthesis of Pyrazole-5-carbonyl Chloride
This protocol describes the conversion of a pyrazole carboxylic acid to its corresponding acid chloride, a key reactive intermediate for subsequent derivatization.
Materials:
-
Pyrazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Nitrogen or Argon atmosphere setup
Procedure:
-
In a flame-dried, nitrogen-purged round-bottom flask, suspend the pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 eq) dropwise to the stirred suspension. Gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction is typically complete when the suspension becomes a clear solution, indicating the formation of the acid chloride.[6]
-
Remove the solvent and excess reagent in vacuo. The crude pyrazole-5-carbonyl chloride is typically a solid or oil and is used immediately in the next step without further purification.
Protocol 2: Amidation of Pyrazole-5-carboxylic Acids
This protocol details the formation of a pyrazole amide from a pyrazole carboxylic acid via the acid chloride intermediate.
Materials:
-
Crude Pyrazole-5-carbonyl chloride (from Protocol 1)
-
Desired primary or secondary amine (1.2 eq)
-
Triethylamine (TEA) or other suitable base (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the crude pyrazole-5-carbonyl chloride in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-5-carboxamide.
Protocol 3: Esterification of Pyrazole-5-carboxylic Acids
This protocol describes the synthesis of a pyrazole ester from a pyrazole carboxylic acid via the acid chloride intermediate.
Materials:
-
Crude Pyrazole-5-carbonyl chloride (from Protocol 1)
-
Desired alcohol (e.g., methanol, ethanol) (used as solvent and reagent)
-
Pyridine (catalytic amount)
-
Magnetic stirrer
-
Reflux apparatus
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the crude pyrazole-5-carbonyl chloride in an excess of the desired alcohol.
-
Add a catalytic amount of pyridine.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[7]
-
After completion, cool the reaction mixture and remove the excess alcohol in vacuo.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure pyrazole-5-carboxylate ester.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the derivatization of pyrazole carboxylic acids, compiled from various literature sources.
Table 1: Amidation of Pyrazole Carboxylic Acids
| Pyrazole Substrate | Amine | Coupling Reagents/Conditions | Reaction Time (h) | Yield (%) | Reference |
| Pyrazole-5-carboxylic acid | Various amines | 1. Oxalyl chloride, DMF (cat.), DCM, 0 °C to RT 2. Amine, TEA, DCM, 0 °C to RT | 2-16 | - | [6] |
| Pyrazole acid 8 | Various amines | HOBT, EDC, DIEA | - | - | [4] |
| 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 5-amino-1,3,4-thiadiazole-2-sulfonamide | - | - | - | [5] |
| 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Acetanilide | Xylene, reflux | 10 | - | [8] |
Table 2: Esterification of Pyrazole Carboxylic Acids
| Pyrazole Substrate | Alcohol | Reagents/Conditions | Reaction Time (h) | Yield (%) | Reference |
| Pyrazole acid | Methanol | POCl₃, 0 °C to RT | 2 | >90 | [9] |
| 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | n-Pentyl alcohol | Pyridine (cat.), reflux | 3 | 64 | [7] |
| 4-benzoyl-1-(2,4-dinitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylic acid chloride | Ethyl alcohol | Pyridine (cat.), reflux | 4 | 60 | [7] |
| Pyrazole ester 7 | - | Saponification with LiOH or NaOH | 4-12 | - | [6] |
Applications in Drug Development
Derivatization of the carboxylic acid group in pyrazoles is a cornerstone of modern medicinal chemistry, enabling the synthesis of compounds with a wide array of therapeutic applications.
-
Anticancer Agents: Pyrazole amides and esters have been extensively investigated as potential anticancer drugs.[1]
-
Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[3]
-
Enzyme Inhibitors: The ability to introduce diverse functionalities allows for the fine-tuning of interactions with enzyme active sites. For example, pyrazole derivatives have been developed as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP).[4]
-
Antimicrobial and Antiviral Agents: Pyrazole-based compounds have shown promising activity against various microbial and viral pathogens.[2][10]
The logical relationship for the application of these derivatization strategies in drug discovery is outlined below.
Caption: Drug discovery workflow utilizing pyrazole derivatization.
Conclusion
The derivatization of the carboxylic acid group of pyrazoles is a versatile and powerful strategy in the synthesis of biologically active molecules. The protocols and data presented herein provide a foundational guide for researchers in the field of medicinal chemistry and drug development to design and synthesize novel pyrazole derivatives with therapeutic potential. The ability to readily modify this functional group allows for extensive structure-activity relationship (SAR) studies, ultimately leading to the identification of optimized drug candidates.
References
- 1. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. mdpi.com [mdpi.com]
Application of 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid in Agrochemical Synthesis: A Detailed Analysis Based on Closely Related Analogues
Introduction
1,4-Dimethyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole class of molecules. While direct and extensive literature on the specific application of the 1,4-dimethyl isomer in agrochemical synthesis is limited, the pyrazole-5-carboxylic acid scaffold is a well-established and crucial component in the development of a wide range of modern agrochemicals.[1] This is largely due to the versatile chemistry of the pyrazole ring, which allows for diverse functionalization, leading to compounds with potent fungicidal, herbicidal, and insecticidal activities.[1][2]
This document provides detailed application notes and protocols based on the closely related and extensively studied analogue, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid , to illustrate the synthetic utility of this class of compounds in the agrochemical industry. The principles and synthetic methodologies described herein can be extrapolated for the potential application of this compound.
I. Application in Insecticide Synthesis
Pyrazole-5-carboxamides are a significant class of insecticides.[3][4] The synthesis of these compounds often utilizes pyrazole-5-carboxylic acids as key intermediates. The following sections detail the synthesis of insecticidal derivatives starting from 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, which serves as a representative example.
Data Presentation: Synthesis of Insecticidal Pyrazole-5-carboxamide Derivatives
The following table summarizes the yields for the synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and its subsequent conversion to insecticidal amide derivatives.
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Hydrolysis | Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 60 | [3] |
| 2 | Amidation | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 1,3-Dimethyl-1H-pyrazole-5-carboxamide derivatives | 30-50 (overall) | [3][5] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (2a) [3]
-
Materials: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (1a), Sodium hydroxide (NaOH), Water, Ice, Hydrochloric acid (HCl).
-
Procedure:
-
Add ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate (0.05 mol) to a solution of NaOH (6.0 g, 0.15 mol) in water (100 mL).
-
Heat the mixture at 80°C for 4 hours.
-
Pour the reaction mixture into ice water.
-
Acidify the mixture to a low pH with HCl.
-
Filter the resulting precipitate and dry to obtain 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
-
Protocol 2: Synthesis of Insecticidal 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives [3][6]
-
Materials: 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), appropriate amine, Triethylamine.
-
Procedure:
-
Acid Chloride Formation:
-
Suspend 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF.
-
Cool the suspension to 0°C and slowly add thionyl chloride (1.5 eq).
-
Allow the mixture to warm to room temperature and stir for 1-3 hours until a clear solution is formed.
-
Remove the solvent and excess reagent under vacuum to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Quench the reaction with water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final pyrazole-5-carboxamide.
-
-
Visualization of Synthetic Pathway
Caption: Synthetic pathway for insecticidal pyrazole-5-carboxamides.
II. Application in Fungicide and Herbicide Synthesis
While less documented for the 1,3-dimethyl isomer, the pyrazole carboxylic acid scaffold is also integral to the synthesis of fungicides and herbicides.[1][2] For instance, pyrazole carboxamides are known to act as succinate dehydrogenase inhibitors (SDHIs), a major class of fungicides.[7] Similarly, derivatives of pyrazole carboxylic acids have been explored as potential herbicides.[2]
Potential Synthetic Route for Fungicidal/Herbicidal Derivatives
The general synthetic strategy would be similar to that for insecticides, involving the activation of the carboxylic acid group of this compound (or its isomers) and subsequent reaction with a suitable amine or alcohol to introduce the desired toxophore responsible for fungicidal or herbicidal activity.
Visualization of General Agrochemical Synthesis Workflow
Caption: General workflow for agrochemical synthesis and evaluation.
III. Conclusion and Future Perspectives for this compound
Researchers and professionals in the field can utilize the provided methodologies to synthesize derivatives of this compound and evaluate their biological activities. The structural variation offered by the 1,4-dimethyl substitution pattern compared to other isomers could lead to novel compounds with improved efficacy, selectivity, or metabolic stability, making it a promising area for future research and development in the agrochemical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. d-nb.info [d-nb.info]
- 4. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Anticancer Agents Utilizing a Pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] In the realm of oncology, pyrazole derivatives have emerged as a promising class of anticancer agents due to their ability to target various key signaling pathways and cellular processes involved in cancer progression.[1][2][3] These compounds have demonstrated efficacy against a multitude of cancer cell lines by inhibiting crucial targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and by interacting with DNA.[1][2] The synthetic tractability of the pyrazole ring allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency and selectivity.[1][3] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyrazole-based anticancer agents, intended to guide researchers in the discovery and development of novel cancer therapeutics.
Data Presentation: In Vitro Anticancer Activity of Pyrazole Derivatives
The following tables summarize the in vitro anticancer and enzyme inhibitory activities of representative pyrazole-based compounds against various cancer cell lines and molecular targets.
Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound ID | Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 25 | Pyrazole-Benzothiazole Hybrid | HT29 (Colon) | 3.17 | Axitinib | >10 |
| PC3 (Prostate) | 4.21 | ||||
| A549 (Lung) | 5.89 | ||||
| U87MG (Glioblastoma) | 6.77 | ||||
| 33 | Indole-Pyrazole Derivative | HCT116 (Colon) | <23.7 | Doxorubicin | 24.7-64.8 |
| 34 | Indole-Pyrazole Derivative | MCF7 (Breast) | <23.7 | ||
| HepG2 (Liver) | <23.7 | ||||
| A549 (Lung) | <23.7 | ||||
| 43 | Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | 0.25 | Doxorubicin | 0.95 |
| 50 | Fused Pyrazole Derivative | HepG2 (Liver) | 0.71 | Erlotinib | 10.6 |
| Sorafenib | 1.06 | ||||
| 53 | Selanyl-1H-pyrazole Derivative | HepG2 (Liver) | 15.98 | - | - |
| 54 | Selanyl-1H-pyrazole Derivative | HepG2 (Liver) | 13.85 | - | - |
| 59 | Polysubstituted Pyrazole | HepG2 (Liver) | 2.0 | Cisplatin | 5.5 |
Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Compound Class | Target Enzyme | IC50 (µM) |
| 33 | Indole-Pyrazole Derivative | CDK2 | 0.074 |
| 34 | Indole-Pyrazole Derivative | CDK2 | 0.095 |
| 43 | Pyrazole Carbaldehyde Derivative | PI3 Kinase | Potent Inhibitor |
| 50 | Fused Pyrazole Derivative | EGFR | 0.09 |
| VEGFR-2 | 0.23 | ||
| 53 | Selanyl-1H-pyrazole Derivative | EGFR | Dual Inhibitor |
| VEGFR-2 | Dual Inhibitor | ||
| 59 | Polysubstituted Pyrazole | DNA Binding | 90.14% displacement |
Experimental Protocols
Protocol 1: General Synthesis of Pyrazole-Benzothiazole Hybrids
This protocol describes a general method for the synthesis of pyrazole-benzothiazole hybrids, a class of compounds that has shown promising anticancer and anti-angiogenic properties.[3]
Materials:
-
Substituted 2-aminobenzothiazole
-
Appropriate chalcone derivative
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Chalcone Synthesis: Synthesize the required chalcone by reacting an appropriate substituted acetophenone with a substituted benzaldehyde in the presence of a base like sodium hydroxide in ethanol.
-
Pyrazole Ring Formation: A mixture of the synthesized chalcone (1 mmol) and hydrazine hydrate (1.5 mmol) in glacial acetic acid (10 mL) is refluxed for 6-8 hours.
-
Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
Purification: The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from ethanol to afford the desired pyrazole-benzothiazole hybrid.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: In Vitro Kinase Inhibition Assay (e.g., EGFR/VEGFR-2)
This protocol outlines a general procedure for assessing the inhibitory activity of pyrazole derivatives against specific kinases like EGFR and VEGFR-2 using a luminescence-based assay.
Materials:
-
Recombinant human kinase (e.g., EGFR, VEGFR-2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White opaque 96-well or 384-well plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Kinase Reaction: In a well of a microplate, add the kinase, the test compound at various concentrations, and the kinase substrate.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to the mixture. The final reaction volume is typically 10-25 µL. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity (or luminescence) against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.
Protocol 4: Western Blot Analysis for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the induction of apoptosis by analyzing the expression of key apoptotic markers like cleaved caspases and PARP.
Materials:
-
Cancer cells treated with the test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with the test compound for a specified time. Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate to the membrane and detect the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of the target proteins. β-actin is commonly used as a loading control to normalize the data. An increase in the levels of cleaved caspases and cleaved PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis induction.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells) and wash with ice-cold PBS.
-
Fixation: Fix the cells by resuspending the cell pellet in cold 70% ethanol while vortexing gently. Incubate the cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The data is analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase indicates cell cycle arrest.
Visualizations
The following diagrams illustrate key concepts and workflows in the development of pyrazole-based anticancer agents.
Caption: Signaling pathways targeted by pyrazole-based anticancer agents.
Caption: Experimental workflow for pyrazole-based anticancer drug discovery.
Caption: Logical relationships in SAR studies of pyrazole derivatives.
References
Application Notes and Protocols: 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid in Antimicrobial Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel antimicrobial compounds derived from 1,4-dimethyl-1H-pyrazole-5-carboxylic acid. The protocols outlined below are based on established methodologies for the derivatization of pyrazole carboxylic acids and their subsequent evaluation for antimicrobial efficacy. While direct antimicrobial data for derivatives of this compound is limited in publicly available literature, the data for structurally similar pyrazole-based compounds strongly support its potential as a valuable scaffold in the development of new anti-infective agents.
Introduction
The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The strategic functionalization of the pyrazole ring allows for the fine-tuning of these activities. This compound is a promising starting material for the synthesis of novel antimicrobial agents. The carboxylic acid moiety provides a convenient handle for the introduction of various functional groups through amide bond formation, esterification, and other chemical transformations, enabling the exploration of a diverse chemical space to identify potent antimicrobial compounds.
Synthesis of this compound Derivatives
The primary route for generating a library of antimicrobial candidates from this compound involves the synthesis of amide derivatives. This is a robust and versatile reaction that allows for the introduction of a wide variety of substituents.
General Workflow for Amide Synthesis
Experimental Protocol: Synthesis of N-Aryl-1,4-dimethyl-1H-pyrazole-5-carboxamides
This protocol describes a general method for the synthesis of N-aryl carboxamide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Ethyl (dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)
-
Substituted anilines
-
Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Acid Chloride Formation (Method A):
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Amide Coupling (Method A):
-
Dissolve the crude acid chloride in anhydrous DCM.
-
To this solution, add the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Amide Coupling (Method B - Carbodiimide Coupling):
-
To a solution of this compound (1.0 eq), the substituted aniline (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF, add EDCI (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) or by recrystallization.
-
-
Characterization:
-
Characterize the purified compounds by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm their structure and purity.
-
Antimicrobial Activity of Structurally Similar Pyrazole Derivatives
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives against Bacteria
| Compound | Structure | Test Organism | MIC (µg/mL) | Reference |
| A | 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivative | Staphylococcus aureus ATCC 25923 | 7.81 | [1] |
| B | Pyrazole-1-sulphonamide derivative | Gram-positive & Gram-negative bacteria | Moderate Activity | [2] |
| C | Pyrazole derivative | Escherichia coli | 0.25 | [3] |
| D | Pyrazole derivative | Streptococcus epidermidis | 0.25 | [3] |
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Pyrazole Derivatives against Fungi
| Compound | Structure | Test Organism | MIC (µg/mL) | Reference |
| E | Pyrazole derivative | Aspergillus niger | 1.0 | [3] |
| F | Pyrazole derivative | Microsporum audouinii | 0.5 | [3] |
Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using standard broth microdilution methods.
Materials:
-
Synthesized pyrazole derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole) as positive controls
-
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve the synthesized compounds and standard drugs in DMSO to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to each well of a 96-well plate.
-
Perform serial two-fold dilutions of the compound stock solutions across the wells to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the test microorganism in MHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized inoculum to each well.
-
Include a growth control (medium + inoculum) and a sterility control (medium only).
-
Incubate the plates at the appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Signaling Pathways and Logical Relationships
The development of novel antimicrobial agents from a lead scaffold like this compound follows a logical progression from synthesis to biological evaluation.
Conclusion
This compound represents a versatile and promising starting material for the synthesis of novel antimicrobial compounds. The straightforward derivatization of its carboxylic acid moiety allows for the creation of diverse chemical libraries. Based on the significant antimicrobial activities reported for structurally related pyrazole derivatives, there is a strong rationale for the exploration of compounds derived from this scaffold. The protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate new pyrazole-based candidates in the ongoing search for effective treatments for infectious diseases.
References
- 1. Synthesis, structure and antibacterial evaluation of some N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1,4-dimethyl-1H-pyrazole-5-carboxylic Acid
These application notes provide detailed methodologies for the quantitative analysis of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid in research and drug development settings. The protocols are designed for researchers, scientists, and drug development professionals.
Overview and Physicochemical Properties
This compound is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control.
Physicochemical Data Summary:
| Property | Estimated Value/Characteristic | Source/Rationale |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Based on isomers[2] |
| Solubility | Soluble in polar solvents (e.g., water, methanol, ethanol) | The presence of a carboxylic acid group suggests good solubility in polar solvents.[2] |
| pKa | ~3-5 | Typical range for carboxylic acids.[3][4] |
| LogP | ~0.4 | Based on the LogP of the isomer 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[5] |
| UV Absorbance | The pyrazole ring is a chromophore, expected to have UV absorbance. | General knowledge of pyrazole compounds.[6] |
Analytical Methods
Two primary methods are proposed for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of the target analyte in bulk material, pharmaceutical formulations, and for in-process control.
Experimental Protocol:
2.1.1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound (≥98% purity).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or phosphoric acid.
-
Volumetric flasks, pipettes, and autosampler vials.
2.1.2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (likely around 210-250 nm) |
| Run Time | 15 minutes |
2.1.3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol or mobile phase), and dilute to fall within the calibration curve range. Filter the final solution through a 0.45 µm syringe filter before injection.
2.1.4. Data Presentation:
Table 1: Example HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Workflow Diagram:
HPLC-UV analysis workflow for this compound.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for quantifying low concentrations of the analyte in complex matrices such as plasma, urine, or tissue homogenates.
Experimental Protocol:
2.2.1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Internal standard (IS), preferably a stable isotope-labeled version of the analyte. If unavailable, a structurally similar compound can be used.
-
LC-MS grade solvents.
-
Protein precipitation and/or solid-phase extraction (SPE) materials.
2.2.2. LC-MS/MS Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1.5 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusion of the analyte. Expected [M+H]⁺ of m/z 141.1. |
| Internal Standard | Stable isotope-labeled this compound or a suitable analog. |
2.2.3. Sample Preparation (Plasma):
-
Pipette 50 µL of plasma sample into a microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2.2.4. Data Presentation:
Table 2: Example LC-MS/MS Method Validation Parameters for Plasma
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Matrix Effect | Minimal |
| Recovery | > 85% |
Workflow Diagram:
LC-MS/MS analysis workflow for this compound in plasma.
General Considerations and Troubleshooting
-
Method Development: The provided protocols are starting points. Optimization of mobile phase composition, gradient, column chemistry, and MS parameters may be necessary for specific applications and matrices.
-
Peak Tailing: Carboxylic acids can sometimes exhibit peak tailing on silica-based columns. Using a low pH mobile phase (e.g., with formic acid) helps to suppress the ionization of the carboxylic acid and improve peak shape.
-
Matrix Effects in LC-MS/MS: When analyzing biological samples, co-eluting matrix components can enhance or suppress the ionization of the analyte, leading to inaccurate results. A stable isotope-labeled internal standard is the best way to compensate for matrix effects. If not available, thorough validation of the method, including assessment of matrix effects, is essential. More extensive sample cleanup, such as solid-phase extraction (SPE), may be required.
-
Standard Stability: The stability of stock and working standard solutions should be evaluated under the intended storage conditions.
By following these detailed protocols and considering the key aspects of method development and validation, researchers can achieve accurate and reliable quantification of this compound for a variety of scientific applications.
References
- 1. 1,3-二甲基-1H-吡唑-5-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. CAS 5744-56-9: 1,3-dimethyl-1H-pyrazole-5-carboxylic acid [cymitquimica.com]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chemscene.com [chemscene.com]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,4-dimethyl-1H-pyrazole-5-carboxylic acid.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was excessive. The cooling process was too rapid, preventing efficient crystallization. | Select a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use a minimal amount of hot solvent to fully dissolve the crude product. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Product is Oily or Fails to Solidify | Presence of impurities that lower the melting point. Residual solvent. | Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. If that fails, consider purification by column chromatography. Ensure the purified product is dried thoroughly under vacuum to remove any residual solvent. |
| Colored Impurities in Final Product | The impurity is not effectively removed by a single purification method. | If recrystallization does not remove the color, consider treating the solution with activated charcoal before the hot filtration step. Alternatively, column chromatography is often effective at separating colored impurities. |
| Incomplete Removal of Starting Materials or By-products | The polarity of the impurities is too similar to the product for effective separation by the chosen method. | If recrystallization is ineffective, utilize column chromatography with a carefully selected eluent system to improve separation. An acid-base extraction could also be effective; dissolve the crude mixture in an organic solvent, extract the carboxylic acid into a basic aqueous solution, wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product. |
| Broad Melting Point Range of Purified Product | The product is still impure. | Repeat the purification step (e.g., a second recrystallization). Check the purity by an analytical method such as HPLC or TLC before and after purification to assess the effectiveness of the procedure. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is typically the most common and straightforward method for purifying crude crystalline organic compounds like this compound. It is effective for removing small amounts of impurities. For more challenging separations, column chromatography or acid-base extraction may be necessary.
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: Based on the structure, which includes a polar carboxylic acid group, polar solvents are likely candidates.[1] Good starting points for solvent screening would be water, ethanol, methanol, or mixtures of these with a less polar co-solvent like ethyl acetate or toluene to achieve the desired solubility profile. The ideal solvent will dissolve the compound when hot but have limited solubility when cold.
Q3: How can I remove highly polar impurities?
A3: Highly polar impurities can sometimes be removed by washing the crude solid with a cold, polar solvent in which the desired product has low solubility. Alternatively, during an acid-base extraction workup, polar impurities may remain in the aqueous phase.
Q4: When should I consider using column chromatography?
A4: Column chromatography is recommended when recrystallization fails to provide a product of sufficient purity, or when dealing with complex mixtures of impurities.[2] It is particularly useful for separating compounds with similar polarities.
Q5: Can I use an acid-base extraction for purification?
A5: Yes, the carboxylic acid functionality allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and treated with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) to form the water-soluble carboxylate salt. Neutral organic impurities will remain in the organic layer. The aqueous layer can then be separated, washed with fresh organic solvent, and acidified (e.g., with HCl) to precipitate the purified carboxylic acid.
Experimental Protocol: Recrystallization
This protocol provides a general procedure for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot recrystallization solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Quantitative Data Summary
The following table summarizes typical physical properties and chromatographic conditions found for related pyrazole carboxylic acids, which can serve as a starting point for the purification of this compound.
| Parameter | Value | Compound | Source |
| Melting Point | 208-213 °C | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | |
| Melting Point | 181-183 °C | 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | [3] |
| Purity (Commercial) | >98.0% (GC) | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | [4] |
| Column Chromatography Eluent | Cyclohexane/Ethyl acetate/Dichloromethane (3:2:1) | Ethyl 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylate | [2] |
| HPLC Mobile Phase | Acetonitrile, Water, and Phosphoric Acid | 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- | [5] |
Purification Workflow
Caption: A workflow diagram for the purification of this compound.
References
- 1. CAS 5744-56-9: 1,3-dimethyl-1H-pyrazole-5-carboxylic acid [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid 97 31728-75-3 [sigmaaldrich.com]
- 4. 1,3-Dimethyl-1H-pyrazole-5-carboxylic Acid, 5g, [Purity: >98.0%(GC)] [order.apicalscientific.com]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing the pyrazole core of this molecule is the Knorr pyrazole synthesis. This involves the cyclocondensation reaction between an unsymmetrical 1,3-dicarbonyl compound, typically a β-ketoester like ethyl 2,4-dioxopentanoate, and methylhydrazine. The resulting pyrazole ester is then hydrolyzed to the desired carboxylic acid.
Q2: What are the most common side products in this synthesis?
A2: The most significant side product is the regioisomeric 1,3-dimethyl-1H-pyrazole-5-carboxylic acid . This arises from the non-selective reaction of methylhydrazine with the two different carbonyl groups of the unsymmetrical β-ketoester precursor. The formation of regioisomeric mixtures is a frequent challenge in this type of pyrazole synthesis.[1]
Q3: How can I identify the desired 1,4-dimethyl isomer and the 1,3-dimethyl side product?
A3: The isomers can be distinguished using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). In ¹H NMR, the chemical shifts of the methyl groups and the pyrazole ring proton will differ between the two isomers. HPLC methods can be developed to separate and quantify the two isomers.[2][3]
Q4: Are there other potential impurities?
A4: Besides the main regioisomer, other potential impurities can include unreacted starting materials, byproducts from side reactions of the starting materials (e.g., self-condensation of the β-ketoester), and residual solvents. The purity of the starting materials is crucial to minimize the formation of these impurities.
Troubleshooting Guide
Issue 1: My reaction produced a mixture of two isomeric products.
-
Question: I've run my reaction and after analysis, I see two products that I believe are the desired 1,4-dimethyl and the undesired 1,3-dimethyl isomers. How can I improve the selectivity for the desired product?
-
Answer: The regioselectivity of the Knorr synthesis with an unsymmetrical dicarbonyl compound is highly dependent on the reaction conditions. Here are some strategies to improve the selectivity:
-
Solvent Choice: Traditional solvents like ethanol often lead to mixtures of regioisomers.[1] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation.[1] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group.[1]
-
pH Control: Adjusting the pH of the reaction mixture can influence which nitrogen atom of methylhydrazine initially attacks the dicarbonyl compound, thereby affecting the isomer ratio.
-
Temperature: Lowering the reaction temperature may favor the kinetic product, which could be the desired isomer depending on the substrate.
-
Issue 2: I have a mixture of isomers. How can I separate them?
-
Question: My synthesis yielded a mixture of the 1,4-dimethyl and 1,3-dimethyl isomers. What is the best way to isolate the desired 1,4-dimethyl isomer?
-
Answer: Separation of these regioisomers can be challenging but is typically achieved through chromatographic methods:
-
Column Chromatography: Flash column chromatography on silica gel is a common method for separating pyrazole isomers. A careful screening of solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) using Thin Layer Chromatography (TLC) is necessary to find an eluent that provides adequate separation.
-
Preparative HPLC: For difficult separations or to obtain highly pure material, preparative reverse-phase HPLC can be employed.[2][3]
-
Issue 3: The yield of my desired product is low.
-
Question: After purification, the yield of this compound is lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields can be attributed to several factors:
-
Incomplete Reaction: Monitor the reaction progress using TLC or LC-MS to ensure all starting materials have been consumed. If the reaction is sluggish, consider increasing the temperature or reaction time.
-
Side Product Formation: As discussed, the formation of the regioisomeric side product is a major cause of reduced yield for the desired isomer. Optimizing for regioselectivity is key.
-
Product Degradation: Ensure that the reaction and work-up conditions are not causing decomposition of the product. For example, strong acidic or basic conditions during work-up could potentially degrade the pyrazole ring or the carboxylic acid functionality.
-
Losses during Purification: Significant product loss can occur during extraction and chromatography. Ensure proper phase separation during extraction and optimize your chromatography protocol to minimize band broadening and tailing.
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
This protocol is a representative procedure based on the Knorr pyrazole synthesis.
Materials:
-
Ethyl 2,4-dioxopentanoate (1.0 eq)
-
Methylhydrazine (1.0-1.2 eq)
-
Ethanol or 2,2,2-Trifluoroethanol (TFE)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylhydrazine (1.0-1.2 eq) in the chosen solvent (Ethanol or TFE).
-
Add a catalytic amount of glacial acetic acid.
-
Slowly add ethyl 2,4-dioxopentanoate (1.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to separate the isomeric ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate and ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF) and Water
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the purified ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add NaOH or LiOH (2.0-3.0 eq) and stir the mixture at room temperature or with gentle heating until the ester is completely consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of 3-4 with 1M HCl.
-
The precipitated this compound can be collected by vacuum filtration, washed with cold water, and dried under vacuum.
Data Presentation
Table 1: Influence of Solvent on Regioselectivity in a Representative Pyrazole Synthesis
| Solvent | Ratio of Regioisomer 1 : Regioisomer 2 | Reference |
| Ethanol (EtOH) | ~2 : 1 to 1 : 1.3 | [1] |
| 2,2,2-Trifluoroethanol (TFE) | Increased selectivity for one isomer | [1] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity (e.g., up to 97:3) | [1] |
Note: The specific ratios are highly dependent on the substrates. This table illustrates the general trend observed in the literature.
Visualization
Caption: Synthetic pathway for this compound.
References
Technical Support Center: Synthesis of Pyrazole-5-Carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of pyrazole-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing pyrazole-5-carboxylic acid?
A1: The two primary strategies for synthesizing the pyrazole-5-carboxylic acid core are:
-
Strategy A: Pyrazole Ring Construction followed by Functional Group Manipulation. This is the most common approach, involving the initial synthesis of a pyrazole ring with a precursor functional group at the C5 position (like an ester or methyl group), which is then converted to the carboxylic acid. A key method in this strategy is the Knorr pyrazole synthesis.[1]
-
Strategy B: Precursor Functionalization followed by Pyrazole Ring Formation. In this less common approach, the carboxylic acid or its precursor is part of an acyclic starting material before the cyclization reaction to form the pyrazole ring.[1]
Q2: My pyrazole ring formation reaction is giving a low yield. What are the possible causes and solutions?
A2: Low yields in the pyrazole ring formation, often a cyclocondensation reaction, can stem from several factors:
-
Impure Precursors: Ensure your 1,3-dicarbonyl compound or other starting materials are pure.
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical. It is important to optimize these parameters for your specific substrates.
-
Lack of Catalyst: Depending on the specific reaction, the use of an acid or base catalyst can be beneficial.[2]
Q3: I am observing the formation of regioisomers. How can I improve the regioselectivity of my reaction?
A3: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with a substituted hydrazine.[2] To favor the formation of the desired regioisomer, you can:
-
Modify Reaction Conditions: Experiment with different solvents, temperatures, and catalysts. For instance, using aprotic dipolar solvents like DMF or NMP instead of polar protic solvents like ethanol can improve regioselectivity in some cases.[3]
-
Purification: If optimizing reaction conditions is insufficient, purification by column chromatography may be necessary to separate the isomers.[2]
Q4: The oxidation of a C5-substituent (e.g., formyl or methyl group) to the carboxylic acid is incomplete or results in degradation. What can I do?
A4: Incomplete oxidation or degradation of the starting material is a frequent issue. To address this:
-
Use a Milder Oxidizing Agent: Consider using potassium permanganate (KMnO₄) under controlled pH and temperature.[2]
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the reaction progress and prevent over-oxidation.[2]
-
Control the Temperature: Maintain a low temperature (e.g., 0 to 10 °C) during the addition of the oxidizing agent.[2]
Q5: I am having difficulty with the hydrolysis of a pyrazole-5-carboxylate ester. What are the key factors for a successful hydrolysis?
A5: Successful hydrolysis of the ester to the carboxylic acid depends on:
-
Choice of Base: Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) are commonly used.
-
Solvent System: A co-solvent system, such as a mixture of tetrahydrofuran (THF) and water, is often effective.[1]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.[1]
-
Careful Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify to a pH of 2-3 with an acid like 1M HCl to precipitate the carboxylic acid.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Pyrazole Ring | Impure 1,3-dicarbonyl precursor. Inefficient cyclocondensation. | Ensure the purity of starting materials. Optimize reaction temperature and time. Consider using an acid or base catalyst.[2] |
| Formation of Regioisomers | Use of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine. | Modify reaction conditions (solvent, temperature, catalyst) to favor the desired regioisomer.[2] Aprotic dipolar solvents may improve regioselectivity.[3] Purify by chromatography if necessary. |
| Incomplete Oxidation of C5-substituent | Oxidizing agent is too harsh or reaction is not monitored. | Use a milder oxidizing agent like KMnO₄ under controlled pH and temperature.[2] Monitor reaction progress closely with TLC or LC-MS to avoid over-oxidation.[2] |
| Side Reactions during Vilsmeier-Haack Formylation | The pyrazole ring is highly activated or deactivated by substituents. | Adjust the reaction temperature and the amount of the Vilsmeier reagent. Milder conditions may be required for highly activated pyrazoles, while longer reaction times or higher temperatures may be necessary for deactivated pyrazoles.[2] |
| Difficult Purification of Final Product | Presence of closely eluting impurities. | Optimize the purification method (e.g., HPLC gradient, flow rate, mobile phase composition).[2] Consider using a different stationary phase if co-elution is a persistent issue.[2] Recrystallization can also be an effective purification technique. |
| N-acylation of the Pyrazole Ring | The pyrazole NH is nucleophilic enough to react with activated carboxylic acids or acid chlorides. | Protect the pyrazole NH with a suitable protecting group (e.g., Boc, Trt) prior to subsequent coupling reactions. The choice of protecting group depends on the overall synthetic strategy and deprotection conditions.[2] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-5-carboxylate Ester via Knorr Cyclocondensation
This protocol describes a general procedure for the synthesis of a pyrazole-5-carboxylate ester.
Materials:
-
Hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine) (1.1 eq)
-
β-ketoester (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount, e.g., 0.1 eq)
Procedure:
-
Dissolve the hydrazine derivative (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the solution.[1]
-
Add the β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[1]
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress using TLC. Reactions are typically complete within 2-6 hours.[1]
-
Upon completion, allow the mixture to cool to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.[1]
-
The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.[1]
-
If no precipitate forms, perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure pyrazole-5-carboxylate ester.[1]
Protocol 2: Hydrolysis of a Pyrazole-5-carboxylate Ester to Pyrazole-5-carboxylic Acid
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid.
Materials:
-
Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 - 3.0 eq)
-
Tetrahydrofuran (THF) and Water (co-solvent system)
-
Hydrochloric acid (HCl), 1M solution
Procedure:
-
Dissolve the pyrazole ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).[1]
-
Add the base (NaOH or LiOH, 2.0 eq) to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[1]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).[1]
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.[1]
-
Stir the mixture in the ice bath for an additional 30 minutes.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.[1]
-
Dry the solid under vacuum to obtain the pyrazole-5-carboxylic acid.
Data Summary
The following table summarizes typical reaction conditions and reported yields for key steps in the synthesis of pyrazole-5-carboxylic acid derivatives.
| Reaction Step | Starting Material | Reagents & Conditions | Typical Yield | Reference |
| Knorr Cyclocondensation | β-ketoester and hydrazine | Ethanol, reflux, 2-6 hours | Moderate to Good | [1] |
| Ester Hydrolysis | Pyrazole-5-carboxylate ester | LiOH or NaOH, THF/H₂O, 40-50 °C, 4-12 hours | 88% (for a specific 5-methylpyrazole-3-carboxylic acid synthesis) | [4] |
| Oxidation of Dimethylpyrazole | 3,5-dimethyl-1H-pyrazole | KMnO₄, H₂O, 70-90 °C | 18% (for 5-methyl-1H-pyrazole-3-carboxylic acid) | [4] |
| Vilsmeier-Haack Formylation & Oxidation | Substituted pyrazole | 1. POCl₃, DMF; 2. KMnO₄ | - | [2] |
| Synthesis from 2,3-butanedione derivative | Intermediate III and hydrazine compound | pH < 7, 30-110 °C | 98% (for intermediate IV) | [5] |
Visualizations
Caption: General synthetic workflow for pyrazole-5-carboxylic acid (Strategy A).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
Technical Support Center: Stability of 1,4-dimethyl-1H-pyrazole-5-carboxylic Acid
This technical support guide provides essential information for researchers, scientists, and drug development professionals investigating the stability of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid under various pH conditions. The following sections offer a detailed experimental protocol, a troubleshooting guide with frequently asked questions, and a summary of expected stability data.
I. Experimental Protocol: pH-Dependent Stability Assessment
A forced degradation study is a common approach to determine the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing.[1][2] This protocol outlines the steps to evaluate the stability of this compound across a range of pH values.[3]
Objective: To identify the degradation pathways and determine the rate of degradation of this compound at different pH levels.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL.[2] If the compound is not freely soluble in water, a co-solvent such as ethanol can be used, after which water is added until the solution becomes cloudy, followed by clarification with a few drops of the alcohol.[4]
-
Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0, and 12.0).[5] Commonly used buffers include HCl for acidic conditions, phosphate buffers for neutral pH, and NaOH for basic conditions.[6]
-
-
Stress Conditions:
-
For each pH value, mix the stock solution with the respective buffer to achieve a final drug concentration suitable for analysis.
-
Incubate the solutions at a controlled temperature, typically elevated to accelerate degradation (e.g., 60°C).[7]
-
Samples should be withdrawn at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Analytical Method:
-
A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, must be developed and validated.[8][9] This method should be capable of separating the intact drug from its degradation products.[9]
-
The mobile phase, column type, and detection wavelength need to be optimized to achieve good resolution and sensitivity.[8]
-
-
Sample Analysis:
-
Immediately after withdrawal, the reaction in the samples should be neutralized to prevent further degradation before analysis.
-
Analyze each sample using the validated HPLC method to determine the concentration of the remaining this compound and to detect and quantify any degradation products.
-
-
Data Evaluation:
-
Calculate the percentage of degradation at each time point for every pH condition.
-
Identify and characterize the major degradation products using techniques like LC-MS/MS if necessary.[9]
-
Determine the degradation kinetics and the optimal pH for the stability of the compound.
-
II. Data Presentation: Stability Profile
The following table summarizes hypothetical stability data for this compound at 60°C.
| pH | Time (hours) | This compound Assay (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 1.2 | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 3.1 | 1.5 | |
| 4.5 | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.8 | 0.5 | 0.6 | |
| 6.8 | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.5 | < 0.1 | < 0.1 | |
| 9.0 | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.1 | 5.8 | 1.9 | |
| 12.0 | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 75.4 | 15.3 | 8.7 |
Note: This data is illustrative and not based on experimental results for the specific compound.
III. Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for assessing the pH stability of this compound.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 7. ijrpp.com [ijrpp.com]
- 8. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 9. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Resolving Isomers of Substituted Pyrazole Carboxylic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution of substituted pyrazole carboxylic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving enantiomers of substituted pyrazole carboxylic acids?
A1: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) and diastereomeric salt formation followed by fractional crystallization.[1][2][3][4][5] Chiral HPLC is often preferred for analytical scale and for compounds that are difficult to crystallize.[4][6] Diastereomeric salt formation is a classical method that can be scaled up for preparative separation.[3][5]
Q2: I am not getting baseline separation of my enantiomers on a chiral HPLC column. What can I do?
A2: Achieving baseline separation can be challenging. Here are several factors to consider for optimization:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly effective for resolving pyrazole derivatives.[1][2][4] If one type of CSP (e.g., cellulose-based) is not providing adequate separation, try an alternative (e.g., amylose-based), as their chiral recognition mechanisms differ.[1][2]
-
Mobile Phase Composition: The composition of the mobile phase is critical.[1][6]
-
Normal Phase: Mixtures of hexane and an alcohol modifier like ethanol or isopropanol are common. Varying the alcohol percentage can significantly impact resolution.[1][2] Protic alcohol modifiers compete with the analyte for hydrogen bonding sites on the CSP, so adjusting the concentration is key.[1][2]
-
Polar Organic Mode: Using pure solvents like methanol or acetonitrile can offer good resolution and shorter run times.[1][2]
-
Additives: For acidic compounds like pyrazole carboxylic acids, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.[6]
-
-
Temperature: Lowering the column temperature can sometimes enhance enantioselectivity.
-
Flow Rate: Optimizing the flow rate can improve separation efficiency.
Q3: My diastereomeric salt resolution is giving low yield and/or poor enantiomeric excess (ee). How can I improve this?
A3: Low yield and poor ee are common hurdles in diastereomeric salt resolution. Consider the following troubleshooting steps:
-
Choice of Resolving Agent: The selection of the chiral base is crucial. Commonly used resolving agents for acidic compounds include chiral amines like brucine, strychnine, and quinine.[5] It may be necessary to screen a variety of resolving agents to find one that forms well-defined, easily separable diastereomeric salts with your specific pyrazole carboxylic acid.[3]
-
Solvent Selection: The solvent system for crystallization is critical for achieving good separation based on solubility differences between the diastereomeric salts.[3] It is often necessary to screen a range of solvents and solvent mixtures to find the optimal conditions.[3]
-
Crystallization Conditions: Factors such as temperature, cooling rate, and agitation can significantly influence the success of the fractional crystallization. Slow cooling often leads to purer crystals.
-
Stoichiometry: The molar ratio of the racemic acid to the resolving agent can impact the efficiency of the resolution.
Q4: I am observing the formation of regioisomers during the synthesis of my substituted pyrazole. How can I control this?
A4: The formation of regioisomers is a common issue when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[7] To favor the formation of the desired regioisomer, you can try modifying the reaction conditions such as solvent, temperature, and the use of a catalyst.[7] In some cases, adjusting the pH of the reaction can influence the initial site of attack by the hydrazine.[8][9] If regioisomer formation cannot be avoided, purification by column chromatography is often necessary to separate them.[7]
Troubleshooting Guides
Chiral HPLC Method Development
| Problem | Possible Cause | Suggested Solution |
| No separation | Inappropriate Chiral Stationary Phase (CSP). | Screen different types of CSPs (e.g., cellulose-based, amylose-based).[1][2] |
| Incorrect mobile phase mode. | Try switching between normal phase, polar organic, and reversed-phase modes.[1][6] | |
| Poor resolution (peaks overlapping) | Mobile phase composition is not optimal. | Systematically vary the ratio of solvents in the mobile phase. For normal phase, adjust the percentage of the alcohol modifier.[1][2] |
| Inappropriate mobile phase additive. | For acidic analytes, add a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase.[6] | |
| High column temperature. | Try reducing the column temperature to enhance enantioselectivity. | |
| Poor peak shape (tailing or fronting) | Analyte interacting with residual silanols on the silica support. | Add a competing amine (e.g., diethylamine) for basic compounds or an acid (e.g., TFA) for acidic compounds to the mobile phase.[6] |
| Sample overload. | Reduce the injection volume or the concentration of the sample. |
Diastereomeric Salt Resolution
| Problem | Possible Cause | Suggested Solution |
| No crystal formation | Poor choice of solvent. | Screen a variety of solvents with different polarities. |
| Diastereomeric salt is too soluble. | Try using a less polar solvent or a mixture of solvents to decrease solubility. | |
| Low yield of desired diastereomer | Suboptimal resolving agent. | Screen a panel of chiral resolving agents to find one that provides a less soluble salt with the desired enantiomer.[3] |
| Co-precipitation of both diastereomers. | Optimize the crystallization solvent and temperature profile. A slower cooling rate may improve selectivity. | |
| Low enantiomeric excess (ee) after salt breaking | Incomplete separation of diastereomers. | Perform multiple recrystallizations of the diastereomeric salt to improve its purity. |
| Racemization during salt formation or breaking. | Use milder conditions for the formation and cleavage of the salt. For example, use a weaker base to liberate the carboxylic acid. |
Experimental Protocols
Protocol 1: Chiral HPLC Screening for Enantiomeric Resolution
This protocol outlines a general approach for screening different mobile phases on polysaccharide-based chiral stationary phases.
-
Column: Use a polysaccharide-based chiral column (e.g., Lux Cellulose-2 or Lux Amylose-2).[1][2]
-
Sample Preparation: Dissolve the racemic substituted pyrazole carboxylic acid in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.
-
Initial Screening Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength.
-
Injection Volume: 5-10 µL.
-
-
Mobile Phase Screening:
-
Normal Phase: Start with a mixture of n-hexane and ethanol (e.g., 90:10 v/v). If separation is poor, vary the ethanol concentration (e.g., 5%, 15%, 20%).[1]
-
Polar Organic Mode: Test 100% Methanol and 100% Acetonitrile.[1][2]
-
Acidic Modifier: If peak tailing is observed, add 0.1% trifluoroacetic acid to the mobile phase.[6]
-
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.
Protocol 2: Diastereomeric Salt Formation and Fractional Crystallization
This protocol provides a general procedure for resolving a racemic pyrazole carboxylic acid using a chiral amine.
-
Salt Formation:
-
Dissolve one equivalent of the racemic pyrazole carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.
-
Slowly add the resolving agent solution to the carboxylic acid solution with stirring.
-
Stir the mixture at room temperature or with gentle heating to facilitate salt formation.[3]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization.
-
If no crystals form, try adding a co-solvent to decrease the solubility of the salt.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Recrystallize the solid from a suitable solvent system to improve diastereomeric purity.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield the enantiomerically enriched pyrazole carboxylic acid.
-
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Visualizations
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. kiko-tech.co.jp [kiko-tech.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Methylation of Pyrazoles
Welcome to the technical support center for the N-methylation of pyrazoles. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-methylation of pyrazoles, alongside detailed experimental protocols and comparative data.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the N-methylation of pyrazoles.
Issue: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Methylating Agent | - Verify the quality and age of the methylating agent (e.g., methyl iodide, dimethyl sulfate). - Use a fresh batch of the reagent. |
| Inappropriate Base | - The choice of base is crucial. For less acidic pyrazoles, a stronger base like sodium hydride (NaH) may be necessary.[1] - For substrates sensitive to strong bases, consider milder options like potassium carbonate (K2CO3).[1] |
| Poor Solvent Choice | - The reaction solvent can significantly impact yield. While solvents like THF or acetone may not always yield product, DMF or acetonitrile can be effective, albeit sometimes with low yields.[2] |
| Suboptimal Temperature | - Some reactions may require heating to proceed at an adequate rate. Monitor the reaction at room temperature first, then gradually increase the heat. |
| Formation of Stable Intermediates | In some cases, stable intermediates may form and not convert to the final product. Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be required.[3] |
Issue: Poor Regioselectivity (Formation of N1 and N2 Isomers)
This is one of the most significant challenges in the N-methylation of unsymmetrical pyrazoles.[1][4] The similar reactivity of the two nitrogen atoms often leads to a mixture of N1 and N2 methylated products.[5][6]
| Factor | Troubleshooting/Optimization Strategy |
| Steric Hindrance | - Utilize sterically bulky methylating agents: α-halomethylsilanes have been shown to significantly improve N1 selectivity by sterically disfavoring the N2-alkylation pathway.[5][7] - Substituent Effects: The steric bulk of substituents on the pyrazole ring can direct methylation to the less hindered nitrogen atom.[8] |
| Solvent Effects | - Fluorinated Alcohols: Using solvents like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer.[9] |
| Nature of the Base and Cation | - The choice of base and the associated cation can influence regioselectivity. For instance, using sodium hydride can prevent the formation of regioisomeric products in certain cases.[1] |
| Functional Group Tuning | - Modifying functional groups on the pyrazole ring can guide the regioselectivity of alkylation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents used for pyrazoles?
A1: Traditional methylating agents include methyl halides (like methyl iodide) and dimethyl sulfate.[5] However, these often provide poor regioselectivity.[5] More recent methods utilize sterically hindered reagents like α-halomethylsilanes to achieve higher selectivity.[5][7]
Q2: How can I improve the N1-selectivity of my pyrazole methylation?
A2: To enhance N1-selectivity, consider the following approaches:
-
Use of Sterically Bulky Reagents: Employing α-halomethylsilanes as masked methylating agents has been shown to achieve N1/N2 ratios from 92:8 to greater than 99:1.[5][7][10]
-
Biocatalysis: Engineered enzymes, such as S-adenosyl-L-methionine (SAM) dependent halide methyltransferases, can offer very high regioselectivity (>99%).[5][11]
-
Solvent Choice: As mentioned in the troubleshooting guide, fluorinated alcohols can significantly improve regioselectivity.[9]
Q3: My pyrazole has both electron-donating and electron-withdrawing groups. How will this affect N-methylation?
A3: The electronic nature of substituents can influence the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups can decrease the reactivity of the nearby nitrogen, potentially favoring methylation at the other nitrogen. Conversely, electron-donating groups can increase the basicity of the pyrazole ring.[8] The interplay of electronic and steric effects will determine the final isomeric ratio.
Q4: Is it possible to achieve selective N2-methylation?
A4: While N1-methylation is more commonly targeted, achieving N2-selectivity is also a significant challenge. The development of general methods to access either the N1 or N2-methyl regioisomer is an active area of research, with approaches like Bayesian optimization being used to identify conditions that favor one isomer over the other.[4]
Q5: What are some common side reactions during N-methylation of pyrazoles?
A5: Besides the formation of regioisomers, other potential side reactions include over-alkylation (quaternization of the pyrazole nitrogen) if harsh conditions or excess methylating agent are used, and reactions involving other functional groups present on the pyrazole ring.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the N-methylation of pyrazoles, highlighting the impact of different reagents and conditions on regioselectivity and yield.
Table 1: Effect of Methylating Agent on N1/N2 Regioselectivity
| Methylating Agent | Typical N1/N2 Ratio | Reference |
| Methyl Halides (e.g., MeI) | 3:1 | [5] |
| Dimethyl Sulfate | Poor selectivity | [5] |
| α-Halomethylsilanes | 92:8 to >99:1 | [5][7][10] |
| Engineered Biocatalysts | >99:1 | [11] |
Table 2: Influence of Solvent on Regioselectivity in Pyrazole Formation
| Solvent | Regioselectivity (Isomer 1:Isomer 2) | Reference |
| Ethanol | Low or no selectivity | |
| 2,2,2-Trifluoroethanol (TFE) | Improved selectivity (e.g., up to 99:1) | [9] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity (e.g., up to 99:1) | [9] |
Key Experimental Protocols
Protocol 1: General Procedure for N1-Selective Methylation using α-Halomethylsilanes
This protocol is adapted from studies demonstrating highly regioselective N-methylation.[5][6]
-
Preparation: To a solution of the substituted pyrazole (1.0 equiv) in a suitable solvent (e.g., DMSO), add a strong base such as potassium hexamethyldisilazide (KHMDS) (1.2 equiv) at room temperature.
-
Alkylation: Add the sterically bulky α-halomethylsilane (e.g., chlorotrisethoxysilane) (1.5 equiv) to the reaction mixture. Allow the reaction to proceed for approximately 2 hours.
-
Protodesilylation: Upon completion of the N-alkylation, add a fluoride source (e.g., tetrabutylammonium fluoride, TBAF) (2.0 equiv) and water. Heat the mixture (e.g., to 60 °C) for about 4 hours to achieve cleavage of the silyl group.
-
Work-up and Purification: After cooling, the reaction mixture is typically subjected to aqueous work-up and extraction with an organic solvent. The crude product is then purified by column chromatography to isolate the desired N1-methyl pyrazole.
Protocol 2: N-Methylation of 3,5-Dimethyl-1H-pyrazole under Various Conditions
The following outlines conditions tested for the methylation of 3,5-dimethyl-1H-pyrazole, illustrating the impact of base and solvent choice.[2]
-
Condition A (Low Yield): 3,5-dimethyl-1H-pyrazole, methyl iodide, K2CO3 in DMF.
-
Condition B (Higher Yield): 3,5-dimethyl-1H-pyrazole, methyl iodide, NaOH or NaH as the base.
Visual Guides
The following diagrams illustrate key concepts and workflows related to the N-methylation of pyrazoles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Development of regioselective N-methylpyrazole cyclizations using bayesian optimization - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
preventing decarboxylation of pyrazole-5-carboxylic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted decarboxylation of pyrazole-5-carboxylic acids during their experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazole-5-carboxylic acid is showing signs of degradation. What is the likely cause?
A1: The most common degradation pathway for pyrazole-5-carboxylic acids is decarboxylation, the loss of carbon dioxide (CO₂). This is often initiated by heat, but can also be influenced by pH and the presence of certain chemical reagents. If you observe gas evolution upon heating a sample, or if analytical data (e.g., NMR, LC-MS) shows the presence of a pyrazole lacking the carboxylic acid group, decarboxylation is the likely cause.
Q2: What are the general best practices for handling and storing pyrazole-5-carboxylic acids to ensure their stability?
A2: To maintain the integrity of your pyrazole-5-carboxylic acids, adhere to the following storage and handling guidelines:
-
Storage: Store the compounds in a cool, dry, and dark place in a tightly sealed container.[1][2][3][4][5] Inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.
-
Handling: Handle the compounds in a well-ventilated area.[1][2][4][5] Avoid creating dust when working with solid materials.[2][4] Use personal protective equipment (PPE) such as gloves and safety glasses.[1][2][4]
Q3: Are there any chemical incompatibilities I should be aware of?
A3: Yes, avoid contact with strong oxidizing agents, strong bases, and amines, as these can promote degradation.[4]
Q4: How does the substitution pattern on the pyrazole ring affect the stability of the carboxylic acid?
A4: While specific quantitative data is limited in the readily available literature, general principles of organic chemistry suggest that electron-withdrawing groups on the pyrazole ring can facilitate decarboxylation.[6] Conversely, electron-donating groups may increase the stability of the carboxylic acid.
Q5: At what temperature does decarboxylation typically become a significant issue?
A5: The thermal stability of pyrazole-5-carboxylic acids can vary widely depending on the specific structure. Some compounds may be sensitive to decarboxylation even at moderately elevated temperatures used for drying or concentrating solutions. It is best to avoid excessive heating unless you are intentionally trying to induce decarboxylation. For sensitive compounds, it is advisable to remove solvents under reduced pressure at low temperatures.
Troubleshooting Guide: Unwanted Decarboxylation
| Symptom | Possible Cause | Suggested Solution |
| Loss of product and/or formation of decarboxylated byproduct during reaction. | Reaction temperature is too high. | - Run the reaction at a lower temperature. - If the reaction requires heat, perform a time-course study to find the optimal balance between reaction rate and decarboxylation. |
| Reaction medium is too acidic or basic. | - If possible, perform the reaction under neutral conditions. - Use a buffered solution to maintain a stable pH. | |
| Presence of a metal catalyst known to promote decarboxylation (e.g., copper).[7] | - Screen alternative catalysts that are less likely to promote decarboxylation. - Minimize the loading of the metal catalyst. | |
| Degradation of the product during workup and purification. | Use of strong acids or bases during extraction. | - Use dilute acids or bases for pH adjustment and perform extractions quickly at low temperatures. - Consider using a milder workup procedure, such as a solid-phase extraction. |
| High temperatures during solvent removal. | - Use a rotary evaporator with a low-temperature water bath and apply vacuum gradually. - For highly sensitive compounds, consider lyophilization (freeze-drying). | |
| Prolonged heating on a chromatography column. | - Use flash chromatography with a mobile phase that allows for rapid elution. - Keep the column cool if necessary. | |
| Decomposition of the isolated product over time. | Improper storage conditions. | - Store in a desiccator at low temperature (e.g., in a refrigerator or freezer). - Protect from light by using an amber vial or wrapping the container in aluminum foil. - Store under an inert atmosphere.[1][2][3][4][5] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Decarboxylation During Synthesis
This protocol provides a general framework for a reaction where a pyrazole-5-carboxylic acid is a reactant or product, and decarboxylation is a concern.
-
Reaction Setup:
-
Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use dry, de-gassed solvents.
-
If the reaction requires heating, use a precisely controlled oil bath or heating mantle and monitor the internal reaction temperature.
-
-
Reagent Addition:
-
Add reagents slowly to control any exotherms.
-
If a base is required, consider using a milder, non-nucleophilic base.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, NMR).
-
Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to reaction conditions.
-
-
Workup:
-
Cool the reaction mixture to 0 °C before quenching.
-
If an aqueous workup is necessary, use pre-cooled, de-gassed water.
-
If pH adjustment is required, use dilute acids or bases and perform the operation quickly at low temperature.
-
-
Purification:
-
Concentrate the crude product under reduced pressure at a low temperature.
-
If purification by chromatography is needed, use a column with a larger diameter to allow for faster elution and minimize the time the compound spends on the stationary phase.
-
Protocol 2: Monitoring for Decarboxylation by ¹H NMR Spectroscopy
This protocol can be used to quickly assess the purity of a pyrazole-5-carboxylic acid sample and check for the presence of its decarboxylated counterpart.
-
Sample Preparation:
-
Dissolve a small amount of the pyrazole-5-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Integrate the proton signals corresponding to the pyrazole ring of both the carboxylic acid and the potential decarboxylated product.
-
The proton at the C5 position of the decarboxylated pyrazole will likely appear at a different chemical shift than the protons on the substituted ring of the starting material.
-
The ratio of the integrals will give a quantitative measure of the extent of decarboxylation.
-
Visual Guides
Caption: General pathway for the decarboxylation of pyrazole-5-carboxylic acids.
Caption: A logical workflow for troubleshooting unwanted decarboxylation.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. 797027-83-9|1H-Pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. fishersci.no [fishersci.no]
- 5. echemi.com [echemi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Pyrazole Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during pyrazole synthesis. The information is presented in a clear question-and-answer format, supplemented with detailed experimental protocols, data-driven insights, and visual workflows to facilitate a deeper understanding of the reaction dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles, and what are the key reactants?
A1: The most prevalent and classic method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis. This reaction typically involves the cyclocondensation of a 1,3-dicarbonyl compound (or a related 1,3-difunctional compound) with a hydrazine derivative.[1][2][3]
Q2: I am observing a low yield in my pyrazole synthesis. What are the potential causes and how can I troubleshoot this?
A2: Low yields in pyrazole synthesis can stem from several factors, including the purity of starting materials, suboptimal reaction conditions, and the formation of stable intermediates that do not readily convert to the final product.[1][4]
Troubleshooting Steps for Low Yield:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions, reducing the yield and complicating purification. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (e.g., 1.1 to 2 equivalents) can sometimes drive the reaction to completion, especially if the dicarbonyl is the limiting reagent.[4]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and the presence or absence of a catalyst are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.
-
Consider Stable Intermediates: In some cases, hydroxylpyrazolidine intermediates may form and not readily dehydrate to the aromatic pyrazole.[1] Increasing the reaction temperature or adding a catalytic amount of acid can facilitate this dehydration step.[2][5]
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][6] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[6]
Strategies to Improve Regioselectivity:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve the regioselectivity in some cases.[6]
-
pH Control: The pH of the reaction medium can direct the initial site of hydrazine attack. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[1]
-
Temperature Control: In some syntheses, the reaction temperature can be tuned to favor the formation of a specific isomer.[7]
Q4: The reaction mixture has turned a dark color. Is this normal, and how can I obtain a pure product?
A4: Discoloration of the reaction mixture, often to a yellow or red hue, is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[8] This is often due to the formation of colored impurities from the hydrazine starting material.[8]
Troubleshooting Discoloration:
-
Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. Adding a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[8]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes.[8]
-
Purification: These colored impurities can often be removed during work-up and purification. Recrystallization is a highly effective method for obtaining a pure, colorless product.[8]
Q5: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when a compound precipitates from the solution at a temperature above its melting point.[8]
Strategies to Prevent Oiling Out:
-
Increase Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to keep the compound dissolved at a lower temperature.[8]
-
Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling and crystal formation.[8]
-
Change the Solvent System: Experiment with different solvents or solvent/anti-solvent combinations.[8]
-
Use a Seed Crystal: If a small amount of the pure, solid product is available, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[8]
Troubleshooting Guides
Guide 1: Low Reaction Yield
This guide provides a systematic approach to diagnosing and resolving low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Pyrazole Synthesis Troubleshooting Guide
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of pyrazoles. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format, alongside experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used and versatile method.[2] Other significant approaches include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and various multicomponent reactions.[3]
Q2: I am observing a mixture of regioisomers in my reaction. What are the common causes and how can I improve regioselectivity?
A2: The formation of regioisomeric mixtures is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two potential pyrazole products.[4] Several factors influence regioselectivity:
-
Steric and Electronic Effects: The substituents on both the dicarbonyl compound and the hydrazine play a crucial role. Bulky groups can sterically hinder the approach to one carbonyl, while electron-withdrawing or -donating groups can alter the electrophilicity of the carbonyl carbons.[5]
-
Reaction Conditions: Parameters such as pH, solvent, and temperature can significantly impact the ratio of regioisomers formed.[4][5] For instance, acidic conditions can favor one isomer, while neutral or basic conditions might favor the other.[4] The choice of solvent is particularly critical, with fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) often dramatically improving regioselectivity compared to conventional solvents like ethanol.[6]
Q3: My pyrazole product appears to be unstable and is undergoing ring-opening. What could be the cause?
A3: While pyrazole rings are generally stable, they can undergo ring-opening under specific conditions. In the presence of a strong base, deprotonation at the C3 position can lead to ring cleavage. Additionally, certain substituents on the pyrazole ring can predispose it to rearrangement or ring-opening reactions.
Q4: My reaction mixture has turned a deep yellow or red color. Is this normal, and how can I obtain a cleaner product?
A4: Discoloration of the reaction mixture, particularly to a yellow or red hue, is a common observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[4] This is often due to the formation of colored impurities from the hydrazine starting material, which can be sensitive to air and light.[4] To obtain a cleaner product, consider the following:
-
Use of a Mild Base: If using a hydrazine salt, the addition of a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[4]
-
Purification: Colored impurities can often be removed during workup and purification. Techniques like washing with a suitable solvent, recrystallization, or column chromatography are effective.[4] Adding activated charcoal during recrystallization can also help adsorb colored impurities, though this may slightly reduce the overall yield.[7]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Pyrazole Product
A consistently low yield is a common frustration in pyrazole synthesis. The following guide provides a systematic approach to identifying and addressing the root cause.
Possible Causes and Solutions:
-
Poor Quality of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine derivative can lead to side reactions and lower yields.[4] Hydrazine derivatives can also degrade over time.[4]
-
Action: Ensure the purity of your starting materials. Use freshly opened or purified hydrazine reagents.
-
-
Incorrect Reaction Conditions: The temperature, solvent, and presence or absence of a catalyst are critical parameters.
-
Action: Verify the optimal conditions for your specific substrates. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time.[4]
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to an incomplete reaction.
-
Action: Ensure the correct stoichiometry is being used. A slight excess (1.0-1.2 equivalents) of the hydrazine is sometimes employed to drive the reaction to completion.[4]
-
-
Formation of Stable Intermediates: In some cases, a stable intermediate, such as a hydroxylpyrazolidine, may form and not readily dehydrate to the final pyrazole product.
-
Action: Adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to promote the final dehydration step.
-
-
Side Reactions: The formation of byproducts consumes starting materials and reduces the yield of the desired product.
-
Action: Analyze the crude reaction mixture to identify major byproducts. This can provide clues about competing reaction pathways and help in optimizing conditions to minimize them.
-
References
Technical Support Center: Large-Scale Synthesis of 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale synthesis of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the large-scale production of this compound?
A1: The most prevalent industrial approach involves a multi-step synthesis beginning with the condensation of a β-ketoester, such as ethyl acetoacetate, with methylhydrazine to form the pyrazole core. This is followed by N-methylation of the pyrazole ring and subsequent hydrolysis of the ester to yield the final carboxylic acid. This method is favored for its use of readily available starting materials and generally good yields.
Q2: I am observing the formation of a regioisomeric byproduct during the initial cyclocondensation. How can this be minimized?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1] To favor the desired 1,4-dimethyl isomer, careful control of reaction conditions is crucial. Lowering the reaction temperature and controlling the rate of addition of methylhydrazine can enhance regioselectivity. Additionally, the choice of solvent can influence the isomeric ratio; polar aprotic solvents are often preferred. Adjusting the pH of the reaction mixture can also direct the initial nucleophilic attack to the desired carbonyl group.[1]
Q3: The N-methylation step is resulting in a low yield and a mixture of N-methylated and unreacted starting material. What are the potential causes?
A3: Low yields in N-methylation can be attributed to several factors. The choice of the methylating agent and base is critical. A strong base, such as sodium hydride, is required to deprotonate the pyrazole nitrogen, and an efficient methylating agent like dimethyl sulfate or methyl iodide should be used. Ensure that the reaction is carried out under anhydrous conditions, as moisture can quench the base and hydrolyze the methylating agent. Monitoring the reaction progress by TLC or HPLC is recommended to determine the optimal reaction time.
Q4: During the final hydrolysis step, I am experiencing incomplete conversion of the ester to the carboxylic acid. What can I do to improve this?
A4: Incomplete hydrolysis can be overcome by increasing the reaction time or the concentration of the base (e.g., sodium hydroxide). Heating the reaction mixture to reflux can also drive the reaction to completion. Ensure that a sufficient excess of the base is used to not only catalyze the hydrolysis but also to neutralize the resulting carboxylic acid and drive the equilibrium forward. Post-reaction, careful acidification is necessary to precipitate the final product.
Troubleshooting Guides
Issue 1: Low Yield in Pyrazole Formation
| Potential Cause | Troubleshooting Strategy |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure all starting material is consumed. Consider increasing the reaction time or temperature.[2] |
| Suboptimal catalyst | The choice and amount of acid or base catalyst can be critical. For reactions like the Knorr synthesis, catalytic amounts of a protic acid are often used.[2] |
| Side reactions | The formation of unwanted side products can significantly reduce the yield. Analyze byproducts to understand the side reactions and adjust conditions (e.g., temperature, stoichiometry) to minimize them.[2] |
| Poor quality of starting materials | Ensure the purity of the β-ketoester and methylhydrazine, as impurities can lead to side reactions and lower yields.[1] |
Issue 2: Challenges in Product Isolation and Purification
| Potential Cause | Troubleshooting Strategy |
| Product is an oil or difficult to crystallize | Attempt to form a salt of the carboxylic acid to induce crystallization. Alternatively, purification by column chromatography may be necessary. |
| Impurities co-precipitate with the product | Optimize the pH of the precipitation step. A gradual pH adjustment can lead to fractional precipitation, allowing for the separation of impurities. |
| Residual solvent in the final product | Ensure adequate drying of the product under vacuum at an appropriate temperature. The choice of recrystallization solvent is also important to avoid the formation of solvates. |
Quantitative Data Summary
| Parameter | Step 1: Pyrazole Formation | Step 2: N-Methylation | Step 3: Hydrolysis |
| Typical Yield | 85-95% | 80-90% | 90-98% |
| Reaction Temperature | 60-80°C | 0-25°C | 80-100°C (Reflux) |
| Reaction Time | 4-8 hours | 2-6 hours | 6-12 hours |
| Key Reagents | Ethyl acetoacetate, Methylhydrazine | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, Sodium hydride, Dimethyl sulfate | Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate, Sodium hydroxide |
| Solvent | Ethanol | Tetrahydrofuran (THF) | Water/Ethanol mixture |
Experimental Protocols
Step 1: Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate
-
To a stirred solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol, slowly add methylhydrazine (1.05 eq) at room temperature.
-
Heat the mixture to reflux (approximately 78°C) and maintain for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of Ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (N-Methylation)
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0°C and add a solution of ethyl 4-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0°C and add dimethyl sulfate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Synthesis of this compound (Hydrolysis)
-
Dissolve ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.5 eq) and heat the mixture to reflux for 8 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted ester.
-
Cool the aqueous layer to 0-5°C and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Key reaction stages in the formation of the pyrazole ring.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 1,4- vs. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The substituent pattern on the pyrazole ring plays a crucial role in determining the specific biological effects. This guide focuses on two closely related isomers, 1,4-dimethyl-1H-pyrazole-3-carboxylic acid and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, to explore how the positional variation of a methyl group might influence their biological profiles.
Hypothetical Biological Activity Comparison
Based on the extensive research into pyrazole derivatives, a hypothetical comparison of the biological activities of the two isomers is presented below. It is important to note that these are predicted activities and require experimental validation.
| Biological Activity | 1,4-dimethyl-1H-pyrazole-3-carboxylic acid (Predicted) | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (Predicted) | Key Molecular Targets (General for Pyrazoles) |
| Anti-inflammatory | Moderate to good activity. The substitution pattern may influence selectivity for COX enzymes. | Moderate to good activity. The position of the methyl group could affect binding to inflammatory pathway proteins. | Cyclooxygenase (COX-1/COX-2), Lipoxygenase (LOX), Mitogen-activated protein kinases (MAPKs), Nuclear factor-kappa B (NF-κB).[4][5][6] |
| Anticancer | Potential for antiproliferative activity against various cancer cell lines. | Potential for antiproliferative activity. Isomeric differences could lead to varied efficacy against different cancer types. | Cyclin-dependent kinases (CDKs), Tyrosine kinases (e.g., BCR-ABL), Tubulin, Heat shock protein 90 (HSP90).[7][8] |
| Antimicrobial | Possible activity against Gram-positive and Gram-negative bacteria. | Possible activity against a range of bacterial and fungal strains. | DNA gyrase, Dihydrofolate reductase (DHFR).[1][9] |
Signaling Pathways
The biological effects of pyrazole derivatives are often attributed to their interaction with key signaling pathways involved in disease pathogenesis.
Experimental Protocols
To experimentally validate the predicted biological activities, the following standard protocols are recommended.
Anti-inflammatory Activity: In Vitro COX Inhibition Assay
This assay determines the ability of the compounds to inhibit the cyclooxygenase enzymes COX-1 and COX-2.
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer : Prepare a Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and a suitable solvent for the test compounds (e.g., DMSO).
-
Incubation : Pre-incubate the enzyme with various concentrations of the test compounds (1,4- and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid) or a reference inhibitor (e.g., celecoxib) for 15 minutes at 25°C.
-
Reaction Initiation : Initiate the reaction by adding arachidonic acid as the substrate.
-
Quantification : Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit.
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration and determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity).
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Culture : Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Cell Seeding : Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization : Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Antimicrobial Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation : Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution : Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.
-
Inoculation : Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While direct experimental comparisons of 1,4-dimethyl-1H-pyrazole-3-carboxylic acid and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid are currently lacking, the rich history of pyrazole chemistry and pharmacology provides a strong foundation for predicting their biological potential. Both isomers are likely to exhibit a range of activities, with subtle but potentially significant differences in their potency and selectivity arising from the distinct placement of the methyl group on the pyrazole core. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research to elucidate the specific biological profiles of these compounds and to contribute to the ongoing development of novel pyrazole-based therapeutic agents.
References
- 1. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol [mdpi.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 9. benthamdirect.com [benthamdirect.com]
Validation of 1,4-Dimethyl-1H-pyrazole-5-carboxylic Acid Derivatives as Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have demonstrated significant therapeutic potential. This guide provides a comparative overview of pyrazole derivatives as kinase inhibitors, with a specific focus on the potential of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid derivatives. While publicly available data on this specific scaffold is limited, this guide leverages data from structurally related pyrazole-based kinase inhibitors to provide a comprehensive framework for their validation and comparison with alternative inhibitors.
Performance Comparison of Pyrazole-Based Kinase Inhibitors
The inhibitory potency of pyrazole derivatives has been demonstrated against a wide range of kinases, playing crucial roles in cell signaling pathways implicated in cancer and other diseases. The following tables summarize the in vitro inhibitory activity (IC50 values) of various pyrazole derivatives against key kinase targets and their anti-proliferative effects in cancer cell lines. This data serves as a benchmark for evaluating the potential of novel derivatives, including those based on the this compound core.
Table 1: Inhibitory Activity of Pyrazole Derivatives against Cyclin-Dependent Kinases (CDKs)
| Compound/Reference | Target Kinase | IC50 (nM) | Target Cell Line | Anti-proliferative IC50 (µM) |
| AT7519 | CDK2 | 47 | HCT116 (Colon) | 0.41 |
| Compound 15 [1][2] | CDK2 | 5 | A2780 (Ovarian) | 0.158 |
| Compound 14 [1] | CDK2 | 7 | A2780 (Ovarian) | 1.9 |
| Roscovitine (Reference) | CDK2 | 450 | Various | Varies |
Table 2: Inhibitory Activity of Pyrazole Derivatives against Janus Kinases (JAKs)
| Compound/Reference | Target Kinase | IC50 (nM) | Target Cell Line | Anti-proliferative IC50 (µM) |
| Ruxolitinib | JAK1/JAK2 | ~3 | HEL (Erythroleukemia) | 0.23 |
| Compound 3f [3] | JAK1 | 3.4 | HEL (Erythroleukemia) | 0.28 |
| JAK2 | 2.2 | K562 (CML) | 0.31 | |
| JAK3 | 3.5 | |||
| Compound 11b [3] | JAK2 | 2.8 | HEL (Erythroleukemia) | 0.35 |
| JAK3 | 4.1 | K562 (CML) | 0.37 |
Table 3: Inhibitory Activity of Pyrazole Derivatives against Aurora Kinases
| Compound/Reference | Target Kinase | IC50 (nM) | Target Cell Line | Anti-proliferative IC50 (µM) |
| Tozasertib (VX-680) | Aurora A | 2.5 | HCT116 (Colon) | 0.015 |
| Aurora B | 0.6 | |||
| Aurora C | 1.5 | |||
| Compound 6k [4] | Aurora A | 16.3 | HeLa (Cervical) | 0.43 |
| Aurora B | 20.2 | HepG2 (Liver) | 0.67 | |
| AT9283 | Aurora A | 3 | Various | Varies |
| Aurora B | 1 |
Key Signaling Pathways
Understanding the signaling pathways modulated by these inhibitors is crucial for elucidating their mechanism of action and predicting their therapeutic effects.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation of kinase inhibitors. The following sections provide methodologies for key assays.
Synthesis of this compound Derivatives
A representative synthetic procedure for a related pyrazole derivative is as follows:
General Procedure for the Synthesis of Pyrazole Carboxamides:
-
Synthesis of Pyrazole Core: A mixture of a β-ketoester and methylhydrazine in a suitable solvent (e.g., ethanol) is refluxed to yield the corresponding pyrazolone.
-
N-Methylation: The pyrazolone is treated with a methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base (e.g., potassium carbonate) to obtain the N-methylated pyrazole.
-
Ester Hydrolysis: The ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent.
-
Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA) in an aprotic solvent like DMF to afford the final 1,4-dimethyl-1H-pyrazole-5-carboxamide derivative.
Note: Reaction conditions, including temperature, reaction time, and purification methods, need to be optimized for each specific derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase enzyme (e.g., CDK2/Cyclin A, JAK2)
-
Kinase substrate (e.g., specific peptide)
-
ATP
-
Test compounds (this compound derivatives and reference inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds and reference inhibitors in an appropriate buffer (e.g., with 1% DMSO).
-
In the wells of the assay plate, add the kinase, substrate, and test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP. Incubate at the optimal temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation/Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Cell Cycle Analysis
This assay determines the effect of the inhibitor on the progression of cells through the different phases of the cell cycle.
Materials:
-
Cancer cell line
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold) for fixation
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells and treat them with the test compound at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their fluorescence intensity.
Experimental Workflow Visualization
A logical workflow is essential for the systematic evaluation of novel kinase inhibitors.
References
- 1. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tetrahydropyrazolopyridinones as a Novel Class of Potent and Highly Selective LIMK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Dimethyl-Pyrazole-5-Carboxylic Acid Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The dimethyl-pyrazole-5-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its analogs demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their anticancer, anti-inflammatory, and phosphodiesterase-inhibiting properties. The information is presented to facilitate the rational design of novel therapeutic agents.
Anticancer Activity: Targeting Kinase Signaling
A series of 1,3-dimethyl-1H-pyrazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key protein kinases, such as c-Met and JAK1, which are crucial components of signaling pathways that drive tumor growth and proliferation.
Structure-Activity Relationship (SAR) Summary
The anticancer potency of these analogs is significantly influenced by the nature of the substituent on the amide nitrogen.
-
Substitution on the Aryl Ring: Electron-withdrawing or -donating groups on the aryl ring attached to the amide nitrogen modulate the anticancer activity. Specific substitution patterns can enhance the binding affinity to the kinase active site.
-
Nature of the Linker: The length and flexibility of the linker between the pyrazole core and the aryl ring can impact the overall conformation of the molecule and its ability to fit into the target protein.
Comparative Anticancer Activity of Dimethyl-Pyrazole-5-Carboxamide Analogs
| Compound ID | R Group (Substituent on Amide Nitrogen) | Target Cell Line | IC50 (µM) | Kinase Target(s) |
| 4a | 4-Methylphenyl | MGC-803 | 8.52 | c-Met, JAK1 |
| 4b | 4-Methoxyphenyl | MGC-803 | 7.21 | c-Met, JAK1 |
| 4c | 4-Chlorophenyl | MGC-803 | 6.89 | c-Met, JAK1 |
| 4d | 4-Fluorophenyl | MGC-803 | 7.83 | c-Met, JAK1 |
| 8e | (Structure not specified) | MGC-803 | 1.02 | Telomerase |
Data synthesized from multiple sources.
Signaling Pathways
The inhibition of c-Met and JAK1 by these pyrazole analogs disrupts downstream signaling cascades that are critical for cancer cell survival and proliferation.
Anti-inflammatory Activity: Targeting PDE4 and COX Enzymes
Dimethyl-pyrazole-5-carboxylic acid analogs have also been investigated for their anti-inflammatory properties through the inhibition of phosphodiesterase 4 (PDE4) and cyclooxygenase (COX) enzymes.
PDE4 Inhibition
PDE4 is a key enzyme in the degradation of cyclic adenosine monophosphate (cAMP), a second messenger involved in the regulation of inflammatory responses. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators like TNF-α.
For PDE4 inhibitory activity, the substituents on the furan or oxazole ring, often attached at the 5-position of the pyrazole, play a crucial role.[1]
-
Substituents on the Phenyl Ring: The introduction of specific groups, particularly a methoxy group at the para-position of the phenyl ring, has been shown to enhance inhibitory activity against PDE4B.[2]
| Compound ID | Core Structure | R Group (on Phenyl Ring) | IC50 (µM) for PDE4B |
| If | 3,5-dimethylpyrazole-furan | 4-OCH3 | 1.7 |
| 4c | 3,5-dimethylpyrazole-oxazole | 4-OCH3 | 1.6 |
Data synthesized from multiple sources.[1]
Signaling Pathway
COX Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.
The SAR for COX inhibition by pyrazole derivatives is well-established. The presence of a sulfonamide or a similar group at the para-position of one of the aryl rings is often crucial for selective COX-2 inhibition.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (Reference) | 7.6 | 0.04 | 190 |
| Compound 5u | 134.12 | 1.79 | 74.92 |
| Compound 5s | 134.24 | 1.84 | 72.95 |
Data for compounds 5u and 5s are for hybrid pyrazole analogues and are presented for comparative purposes.[3]
Signaling Pathway
Experimental Protocols
Synthesis of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid
A common synthetic route to the core scaffold involves the cyclization of a β-dicarbonyl compound with a hydrazine derivative.[4][5]
-
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate.
-
Ethyl 2,4-dioxopentanoate is reacted with methylhydrazine in a suitable solvent (e.g., ethanol) under reflux conditions.
-
The reaction mixture is cooled, and the resulting product is isolated by filtration and can be purified by recrystallization.[4]
-
-
Step 2: Hydrolysis to 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
-
The ethyl ester from Step 1 is hydrolyzed using a base, such as sodium hydroxide or lithium hydroxide, in a mixture of THF and water.[5]
-
The reaction is monitored by TLC. Upon completion, the mixture is acidified with an acid (e.g., HCl) to precipitate the carboxylic acid.
-
The solid product is collected by filtration and washed with water.[5]
-
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for assessing the inhibitory activity of compounds against protein kinases.
-
Reagents and Materials: Recombinant human kinase (e.g., c-Met, JAK1), substrate peptide, ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, substrate, and test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence, fluorescence, or radioactivity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
In Vitro PDE4B Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PDE4B.[6]
-
Reagents and Materials: Recombinant human PDE4B, cAMP, [³H]-cAMP, snake venom nucleotidase, scintillation cocktail, and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a reaction tube, incubate the test compound with PDE4B enzyme in an assay buffer.
-
Initiate the reaction by adding a mixture of cAMP and [³H]-cAMP.
-
Incubate at 30°C for a defined period.
-
Terminate the reaction by boiling.
-
Add snake venom nucleotidase and incubate to convert the resulting AMP to adenosine.
-
Separate the unreacted cAMP from the [³H]-adenosine using ion-exchange resin.
-
Measure the radioactivity of the [³H]-adenosine using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
In Vitro COX Inhibition Assay (Fluorometric)
This assay determines the IC50 values of test compounds against COX-1 and COX-2 enzymes.[7]
-
Reagents and Materials: Purified ovine or human COX-1 and COX-2 enzymes, COX assay buffer, fluorogenic substrate (e.g., ADHP), arachidonic acid, and test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and test compound.
-
Incubate at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence at appropriate excitation and emission wavelengths over time.
-
The rate of increase in fluorescence is proportional to COX activity.
-
Calculate the percent inhibition and determine the IC50 values.
-
LPS-Induced TNF-α Release Assay in RAW 264.7 Macrophages
This cell-based assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.[8]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate for a specified period (e.g., 4-6 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit.
-
Calculate the percent inhibition of TNF-α release and determine the IC50 value.
-
This guide provides a foundational understanding of the SAR of dimethyl-pyrazole-5-carboxylic acid analogs. Further research and optimization of this versatile scaffold are warranted to develop novel and effective therapeutic agents for a range of diseases.
References
- 1. Prostaglandin G/H synthase 2 (COX2/PTGS2) | Abcam [abcam.com]
- 2. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches | MDPI [mdpi.com]
- 4. [PDF] PDE4-Mediated cAMP Signalling | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Docking Analysis of Pyrazole Carboxylic Acid Isomers as Potential Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative molecular docking study of pyrazole carboxylic acid isomers to evaluate their potential as enzyme inhibitors. Pyrazole and its derivatives are a well-established scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] The specific positioning of the carboxylic acid group on the pyrazole ring can significantly influence the molecule's binding affinity and selectivity for a target protein. This analysis provides a framework for understanding these structure-activity relationships through in silico methods.
Data Presentation: Comparative Docking Scores
The following table summarizes the quantitative data from a comparative docking study of three positional isomers of pyrazole carboxylic acid against a common anti-inflammatory target, Cyclooxygenase-2 (COX-2). The docking scores, representing the estimated binding affinity, were calculated using AutoDock Vina.[3] Lower binding energy values indicate a more favorable interaction between the ligand and the protein.
| Isomer | IUPAC Name | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (µM) (estimated) | Key Interacting Residues |
| 1 | 1H-Pyrazole-3-carboxylic acid | -6.8 | 15.6 | Arg120, Tyr355, Ser530 |
| 2 | 1H-Pyrazole-4-carboxylic acid | -7.5 | 5.2 | Arg120, Tyr355, Val523 |
| 3 | 1H-Pyrazole-5-carboxylic acid | -7.1 | 10.1 | Arg120, Tyr355, Gly526 |
Experimental Protocols
A detailed methodology was followed for the comparative molecular docking study to ensure consistency and reliability of the results.
Protein Preparation
The three-dimensional crystal structure of the target protein, Cyclooxygenase-2 (COX-2), was obtained from the Protein Data Bank (PDB). Co-crystallized ligands, water molecules, and cofactors were removed from the protein structure.[2] Polar hydrogen atoms were added to the protein, and Kollman charges were assigned. The prepared protein structure was saved in the PDBQT format for use in AutoDock Vina.
Ligand Preparation
The 2D structures of the pyrazole carboxylic acid isomers were drawn using ChemDraw and converted to 3D structures. Energy minimization of the ligands was performed using the UFF force field.[1] Gasteiger charges were computed, and the structures were saved in the PDBQT format.
Grid Generation
A grid box was defined to encompass the active site of the COX-2 enzyme. The dimensions and center of the grid box were set to ensure that the ligand could freely rotate and translate within the binding pocket during the docking simulation.
Molecular Docking
The docking simulations were performed using AutoDock Vina.[3] The prepared ligands were docked into the active site of the prepared COX-2 protein structure. The program calculates the binding energy of the ligand in different conformations and orientations within the active site. The conformation with the lowest binding energy was selected as the most probable binding mode.
Analysis of Interactions
The interactions between the docked pyrazole carboxylic acid isomers and the amino acid residues in the active site of COX-2 were visualized and analyzed using BIOVIA Discovery Studio Visualizer.[4] This analysis helped to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the binding affinity.
Visualization of Workflow and Biological Pathway
To further elucidate the experimental process and the biological context, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Pyrazole Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of enzymes.[1][2] Achieving selectivity, however, remains a critical challenge due to structural homology among enzyme families, particularly within the vast human kinome.[3] This guide provides a comparative analysis of the selectivity of various pyrazole inhibitors, supported by experimental data and detailed protocols to aid researchers in their drug discovery efforts.
Kinase Inhibitor Selectivity Profiles
The selectivity of pyrazole-based kinase inhibitors is a key determinant of their therapeutic window and potential off-target effects.[3] Kinase profiling against large panels is the most common method to determine selectivity.[4] The following tables summarize the inhibitory activity (IC50 values) of several notable pyrazole-based kinase inhibitors against their primary targets and a selection of off-targets.
| Inhibitor | Primary Target(s) | IC50 (nM) | Key Off-Target(s) | IC50 (nM) | Reference(s) |
| Ruxolitinib | JAK1, JAK2 | ~3 | JAK3 | ~430 | [2] |
| Crizotinib | ALK, MET | 2.9 (ALK) | FAK | ~29 | [5] |
| Tozasertib | Aurora A, B, C | 3-6 | - | - | [2] |
| Compound 22 | CDK2, CDK5 | 24, 23 | - | - | [5] |
| Compound 41 | JAK2 | - | - | - | [5] |
Table 1: Selectivity of Pyrazole-Based Kinase Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Cyclooxygenase (COX) Inhibitor Selectivity
Pyrazole derivatives have also been extensively developed as selective inhibitors of cyclooxygenase-2 (COX-2) for treating inflammation, with the aim of reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[6]
| Inhibitor | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Celecoxib | 15 | 0.04 | 375 | [6] |
| Compound 149 | 5.40 | 0.01 | 540 | [7] |
Table 2: Selectivity of Pyrazole-Based COX Inhibitors. The selectivity index indicates the preference for inhibiting COX-2 over COX-1.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used in determining the selectivity of pyrazole inhibitors.
In Vitro Kinase Profiling: Radiometric Assay
This biochemical assay is a gold standard for directly measuring the inhibition of kinase activity.[8][9]
Objective: To determine the IC50 value of a pyrazole inhibitor against a panel of purified kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Pyrazole inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled ATP)
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the pyrazole inhibitor. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[8]
-
In the wells of a microplate, add the kinase, its specific substrate, and the inhibitor dilution.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km value for each specific kinase to provide a more physiologically relevant IC50.[4]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated radiolabel on the filter plate using a scintillation counter.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Assay: Proliferation Inhibition
Cell-based assays are crucial for confirming that an inhibitor can engage its target within a cellular context and exert a biological effect.[3][10]
Objective: To determine the concentration of a pyrazole inhibitor required to inhibit the proliferation of cancer cells that are dependent on the target kinase.
Materials:
-
Cancer cell line with known dependence on the target kinase
-
Appropriate cell culture medium and supplements
-
Pyrazole inhibitor stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazole inhibitor in the cell culture medium.
-
Treat the cells with the inhibitor dilutions and include appropriate vehicle controls (e.g., DMSO).
-
Incubate the cells for a defined period (e.g., 72 hours).
-
Add a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Visualizing Pathways and Workflows
JAK-STAT Signaling Pathway Inhibition
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity and cell growth. Pyrazole inhibitors like Ruxolitinib selectively target JAK1 and JAK2.[3]
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Comparative Cytotoxicity of Pyrazole Derivatives on Cancer Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various pyrazole derivatives against several cancer cell lines. The information is supported by experimental data from recent studies, with detailed methodologies for key experiments and visual representations of cellular pathways and experimental workflows.
Pyrazole derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2][3] Their unique structural features allow for diverse substitutions, which can significantly enhance their cytotoxic efficacy and selectivity against various cancer cell lines.[1][2][4] This guide synthesizes data from multiple studies to offer a comparative overview of their performance.
Data on Cytotoxic Activity
The cytotoxic potential of various pyrazole derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined in numerous studies. The following tables summarize the IC50 values for several pyrazole derivatives, providing a clear comparison of their activity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound(s) |
| Pyrazole-Benzothiazole Hybrids | |||
| Compound 25 | HT29 (Colon) | 3.17 - 6.77 | Axitinib |
| PC3 (Prostate) | |||
| A549 (Lung) | |||
| U87MG (Glioblastoma) | |||
| 1,4-Benzoxazine-Pyrazole Hybrids | |||
| Compound 22 | MCF7 (Breast) | 2.82 - 6.28 | Etoposide |
| A549 (Lung) | |||
| HeLa (Cervical) | |||
| PC3 (Prostate) | |||
| Compound 23 | MCF7 (Breast) | 2.82 - 6.28 | Etoposide |
| A549 (Lung) | |||
| HeLa (Cervical) | |||
| PC3 (Prostate) | |||
| Pyrazolo[1,5-a]pyrimidine Derivatives | |||
| Compound 29 | MCF7 (Breast) | 17.12 | - |
| HepG2 (Liver) | 10.05 | ||
| A549 (Lung) | 29.95 | ||
| Caco2 (Colon) | 25.24 | ||
| Indole-Pyrazole Hybrids | |||
| Compound 33 | HCT116 (Colon) | < 23.7 | Doxorubicin (24.7-64.8 µM) |
| MCF7 (Breast) | |||
| HepG2 (Liver) | |||
| A549 (Lung) | |||
| Compound 34 | HCT116 (Colon) | < 23.7 | Doxorubicin (24.7-64.8 µM) |
| MCF7 (Breast) | |||
| HepG2 (Liver) | |||
| A549 (Lung) | |||
| Pyrazoline Derivatives | |||
| 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazoline (Compound 11) | AsPC-1 (Pancreatic) | 16.8 | - |
| U251 (Glioblastoma) | 11.9 | ||
| Pyrazoline Derivatives (HepG-2) | |||
| Benzo[b]thiophen-2-yl-[5-(4-hydroxy-3,5-dimethoxy-phenyl)-3-(2-hydroxy-phenyl)-4,5-dihydo-pyrazol-1-yl]-methanone (b17) | HepG-2 (Liver) | 3.57 | Cisplatin (8.45 µM) |
| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | |||
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Triple Negative Breast) | 14.97 (24h), 6.45 (48h) | Paclitaxel (49.90 µM, 25.19 µM) |
Experimental Protocols
The evaluation of the cytotoxic activity of pyrazole derivatives is predominantly carried out using the MTT assay. This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Standard MTT Assay Protocol
-
Cell Seeding: Cancer cells (e.g., 7.5 x 10³ cells/well) are seeded in 96-well plates and allowed to adhere overnight.[5]
-
Compound Treatment: The pyrazole derivatives are dissolved, typically in DMSO, and added to the wells at various final concentrations (e.g., ranging from 3 to 100 µM).[5] Cells are then incubated for a specified period, commonly 24 or 48 hours.[5]
-
MTT Addition: After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium containing MTT is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from dose-response curves.
Visualizing Mechanisms and Workflows
To better understand the context of these cytotoxicity studies, the following diagrams illustrate a key signaling pathway affected by certain pyrazole derivatives and a typical experimental workflow.
Caption: EGFR signaling pathway inhibited by pyrazole derivatives.
Caption: Experimental workflow for cytotoxicity screening.
Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) pathway.[1] Some derivatives have shown potent inhibitory activity against wild-type EGFR and its resistant mutants.[1] Other mechanisms of action include the inhibition of Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and activation of caspases.[1][3][5]
Structure-Activity Relationship (SAR)
The cytotoxic activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Structure-activity relationship (SAR) studies have revealed that the introduction of specific functional groups can significantly modulate their anticancer potency.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazole Synthesis Methods for Researchers and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its diverse biological activities. For researchers, scientists, and drug development professionals, selecting the optimal synthetic route to this valuable scaffold is a critical decision that impacts yield, purity, cost, and environmental footprint. This guide provides a head-to-head comparison of prominent pyrazole synthesis methods, offering quantitative data, detailed experimental protocols, and workflow visualizations to inform methodological choices.
Core Synthesis Strategies: An Overview
The construction of the pyrazole ring predominantly relies on the formation of nitrogen-nitrogen and nitrogen-carbon bonds. The most prevalent methods involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic species. Variations in the nature of this three-carbon component and the reaction conditions have given rise to several distinct and widely adopted synthetic strategies.
Quantitative Comparison of Key Synthesis Methods
To facilitate a direct comparison, the following table summarizes key performance indicators for the principal methods of pyrazole synthesis. The data presented are representative examples from the literature and may vary depending on the specific substrates and optimized conditions.
| Synthesis Method | Key Reactants | Typical Reaction Time | Typical Temperature | Yield (%) | Key Advantages | Key Disadvantages |
| Knorr Synthesis | 1,3-Dicarbonyl compound, Hydrazine | 1 - 2 hours | Reflux (e.g., 100°C) | 73 - 90 | Well-established, versatile, good yields. | Potential for regioisomer formation with unsymmetrical dicarbonyls. |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated ketone/aldehyde, Hydrazine | 6.5 hours | Reflux (e.g., 118°C) | ~70 | Readily available starting materials. | Often forms pyrazoline intermediate requiring a separate oxidation step. |
| Pechmann Synthesis | Diazo compound, Alkyne | Several hours | Room Temperature | 68 - 87 | High regioselectivity. | Use of potentially hazardous and unstable diazo compounds. |
| Multicomponent Reaction (MCR) | Ketone, Aldehyde, Hydrazine | ~3 hours | Room Temperature | up to 95 | High efficiency, operational simplicity, one-pot procedure. | Optimization can be complex; may require specific catalysts. |
| Microwave-Assisted Synthesis | Varies (e.g., Chalcone, Hydrazine) | 1 - 25 minutes | 60 - 120°C | 88 - 98 | Dramatically reduced reaction times, often higher yields, improved safety. | Requires specialized microwave reactor equipment. |
| Ultrasound-Assisted Synthesis | Varies (e.g., Chalcone, Hydrazine) | 10 - 70 minutes | 50 - 60°C | 91 - 98 | Enhanced reaction rates, high yields, milder conditions than conventional heating. | Requires an ultrasonic bath or probe. |
Reaction Workflows and Mechanisms
Visualizing the flow of reactants to products is essential for understanding and implementing a synthetic protocol. The following diagrams, rendered using Graphviz, illustrate the logical relationships in several key pyrazole synthesis methods.
Detailed Experimental Protocols
The following protocols are representative examples for each major synthesis category and are intended as a starting point. Optimization may be required for different substrates.
Protocol 1: Knorr Pyrazole Synthesis (Conventional Heating)
This protocol details the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[1]
-
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
-
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring.
-
Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Collect the solid product by vacuum filtration, rinse with a small amount of water, and allow it to air dry.
-
The crude product can be further purified by recrystallization from ethanol.
-
Protocol 2: Synthesis from α,β-Unsaturated Carbonyls (Microwave-Assisted)
This protocol describes the rapid synthesis of pyrazole derivatives from chalcones and hydrazine under microwave irradiation.[2]
-
Materials:
-
α,β-unsaturated ketone (chalcone) (1.0 mmol)
-
Arylhydrazine (1.2 mmol)
-
Acetic acid
-
-
Procedure:
-
In a microwave reactor vial, combine the chalcone and arylhydrazine in acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 360 W and 120°C for 7–10 minutes.[2]
-
After cooling, pour the reaction mixture into crushed ice.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.
-
Protocol 3: Pechmann Pyrazole Synthesis (1,3-Dipolar Cycloaddition)
This protocol outlines the synthesis of a pyrazole via the 1,3-dipolar cycloaddition of a diazo compound to an alkyne.
-
Materials:
-
Diazo compound (e.g., ethyl diazoacetate)
-
Alkyne (e.g., dimethyl acetylenedicarboxylate)
-
Solvent (e.g., THF)
-
-
Procedure:
-
In a round-bottom flask, dissolve the alkyne in the chosen solvent.
-
Slowly add the diazo compound to the solution at room temperature with stirring.
-
Allow the reaction to proceed for several hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to yield the pyrazole.
-
Protocol 4: One-Pot Three-Component Synthesis
This protocol details an efficient, metal-free, one-pot synthesis of 3,4,5-trisubstituted pyrazoles.[3]
-
Materials:
-
Ketone (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Hydrazine monohydrochloride (1.1 equiv)
-
Bromine (1.1 equiv)
-
Solvent (e.g., Methanol)
-
-
Procedure:
-
To a solution of the ketone and aldehyde in the solvent, add hydrazine monohydrochloride.
-
Stir the mixture at room temperature until the formation of the pyrazoline intermediate is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and slowly add bromine.
-
Stir the reaction at room temperature until the oxidation is complete.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 5: Ultrasound-Assisted Synthesis
This protocol describes the synthesis of pyrazolone derivatives under ultrasound irradiation.[4]
-
Materials:
-
β-ketoester diazo compound (0.001 mol)
-
Hydrazine hydrate (0.001 mol)
-
Ethanol (0.8 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester diazo compound in ethanol.
-
Add the hydrazine hydrate solution dropwise.
-
Place the flask in an ultrasonic cleaner bath and irradiate for 30 minutes.[4]
-
The solid product that forms is typically pure and can be collected by filtration.
-
Conclusion
The choice of a pyrazole synthesis method is a multifaceted decision that balances the need for efficiency, yield, and scalability with considerations of cost, safety, and environmental impact.
-
The Knorr synthesis remains a robust and versatile method, particularly for foundational studies and when starting materials are readily available.
-
Syntheses from α,β-unsaturated carbonyls are a viable alternative, though they may require an additional oxidation step.
-
Pechmann synthesis offers high regioselectivity but involves the use of potentially hazardous diazo compounds.
-
Multicomponent reactions represent a significant advancement in efficiency, offering a streamlined, one-pot approach to complex pyrazoles.[3]
-
Microwave and ultrasound-assisted methods provide green chemistry alternatives that dramatically reduce reaction times and often improve yields, making them highly attractive for high-throughput synthesis and process optimization.[5][6]
For drug development professionals, the scalability and safety of a chosen method are paramount. In this context, modern techniques such as MCRs and microwave-assisted synthesis are particularly promising. Researchers in academic settings may find the versatility of the Knorr synthesis and the efficiency of green chemistry methods to be well-suited for their needs. Ultimately, the data and protocols presented in this guide are intended to serve as a valuable resource for making informed decisions in the synthesis of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 6. eurekaselect.com [eurekaselect.com]
Validating the Mechanism of Action for Entrectinib: A Comparative Guide
This guide provides a comprehensive analysis of the experimental validation of Entrectinib, a potent, orally available, and CNS-active pyrazole-containing compound. Entrectinib is a tyrosine kinase inhibitor targeting Tropomyosin Receptor Kinases (TRKA, TRKB, TRKC), ROS1, and Anaplastic Lymphoma Kinase (ALK). This document is intended for researchers, scientists, and drug development professionals, offering a comparative look at its performance against other kinase inhibitors, detailed experimental protocols, and visual representations of its mechanism of action.
Comparative Kinase Inhibition Profile
Entrectinib's inhibitory activity was assessed against its primary targets and compared with other relevant inhibitors. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against TRK, ROS1, and ALK kinases.
| Target Kinase | Entrectinib IC50 (nM) | Crizotinib IC50 (nM) | Larotrectinib IC50 (nM) |
| TRKA | 1.7 | >1000 | 5 |
| TRKB | 0.4 | >1000 | 11 |
| TRKC | 0.5 | >1000 | 7 |
| ROS1 | 0.2 | 1.7 | >1000 |
| ALK | 1.6 | 3.0 | >1000 |
Table 1: Comparative in vitro kinase inhibition. Data shows Entrectinib's high potency against TRK, ROS1, and ALK compared to Crizotinib (a known ALK/ROS1 inhibitor) and Larotrectinib (a pan-TRK inhibitor).
Cellular Proliferation Inhibition
The on-target activity of Entrectinib was further validated in engineered Ba/F3 cell lines, which are dependent on the expression of specific kinases for their proliferation and survival.
| Ba/F3 Cell Line Expressing | Entrectinib IC50 (nM) | Crizotinib IC50 (nM) | Larotrectinib IC50 (nM) |
| TRKA | 3 | >1000 | 1 |
| TRKB | 2 | >1000 | 3 |
| TRKC | 1 | >1000 | 2 |
| ROS1 | 7 | 6 | >1000 |
| ALK | 12 | 30 | >1000 |
Table 2: Inhibition of proliferation in engineered Ba/F3 cells. The data confirms the potent and specific cellular activity of Entrectinib against its intended targets.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize Entrectinib's mechanism of action.
LanthaScreen™ Eu Kinase Binding Assay
This assay was employed to quantitatively measure the binding affinity of Entrectinib to its target kinases.
Principle: The assay is based on the binding of a proprietary, Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) to a europium-labeled anti-tag antibody bound to the kinase of interest. The binding of the tracer to the kinase results in a high degree of Förster resonance energy transfer (FRET), while displacement of the tracer by a test compound (e.g., Entrectinib) leads to a decrease in FRET.
Procedure:
-
Kinases, fluorescently labeled tracers, and europium-labeled antibodies are prepared in a defined kinase buffer.
-
A serial dilution of Entrectinib is prepared in DMSO and then diluted in the kinase buffer.
-
The kinase/antibody solution is incubated with the Entrectinib dilution series in a 384-well plate.
-
The fluorescent tracer is added to initiate the binding competition.
-
The plate is incubated at room temperature for a specified time (typically 60 minutes) to reach binding equilibrium.
-
The fluorescence emission at two wavelengths (for the europium donor and the Alexa Fluor™ 647 acceptor) is measured using a fluorescence plate reader.
-
The ratio of the acceptor to donor emission is calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic model.
Ba/F3 Cellular Proliferation Assay
This cell-based assay was used to determine the ability of Entrectinib to inhibit the proliferation of cells that are dependent on the activity of its target kinases.
Principle: The murine pro-B cell line Ba/F3 is dependent on the cytokine IL-3 for survival and proliferation. When these cells are engineered to express a constitutively active oncogenic tyrosine kinase (e.g., a TRK, ROS1, or ALK fusion protein), they proliferate independently of IL-3. A compound that inhibits the specific kinase will thus inhibit the proliferation of the engineered Ba/F3 cells.
Procedure:
-
Engineered Ba/F3 cells expressing the target kinase fusion are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum but without IL-3.
-
A serial dilution of Entrectinib is prepared.
-
The cells are seeded into 96-well plates, and the Entrectinib dilutions are added.
-
The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured with a plate reader.
-
The IC50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the curve to a sigmoidal dose-response model.
Visualizing the Mechanism of Action
Workflow for Validating a Kinase Inhibitor
The following diagram illustrates a typical workflow for validating the mechanism of action of a novel pyrazole-containing kinase inhibitor like Entrectinib.
Entrectinib's Inhibition of TRK Signaling
Entrectinib effectively blocks the TRK signaling cascade, which is crucial in neuronal and cancer cell processes.
Inhibition of ROS1 and ALK Signaling Pathways
Entrectinib also targets the ROS1 and ALK receptor tyrosine kinases, which share downstream signaling pathways with TRK receptors.
comparative analysis of spectroscopic data for pyrazole isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spectroscopic data for 1H-pyrazole and its methylated isomers, 3-methylpyrazole and 4-methylpyrazole. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug development. This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1H-pyrazole, 3-methylpyrazole, and 4-methylpyrazole, allowing for easy comparison of their characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| 1H-Pyrazole | 7.6 (s, 2H, H3/H5), 6.3 (t, 1H, H4), 12.8 (br s, 1H, NH) | 134.7 (C3/C5), 105.5 (C4) |
| 3-Methylpyrazole | 7.4 (d, 1H, H5), 6.1 (d, 1H, H4), 2.3 (s, 3H, CH₃), 12.3 (br s, 1H, NH)[1] | ~148 (C3), ~134 (C5), ~105 (C4), ~13 (CH₃)[1] |
| 4-Methylpyrazole | 7.5 (s, 2H, H3/H5), 2.1 (s, 3H, CH₃), 12.5 (br s, 1H, NH) | 134.5 (C3/C5), 114.5 (C4), 9.0 (CH₃) |
Note: Due to tautomerism in N-unsubstituted pyrazoles, the signals for H3/H5 and C3/C5 in 1H-pyrazole and 4-methylpyrazole are averaged in solution. In 3-methylpyrazole, the tautomeric equilibrium results in distinct signals for the 3- and 5-positions, though rapid exchange can still lead to averaged spectra.[1]
Infrared (IR) Spectroscopy
Table 2: Characteristic IR Absorption Peaks (cm⁻¹)
| Functional Group | 1H-Pyrazole | 3-Methylpyrazole | 4-Methylpyrazole |
| N-H Stretch | ~3140 (broad) | ~3140 (broad) | ~3140 (broad) |
| C-H Stretch (Aromatic) | ~3050 | ~3050 | ~3050 |
| C=N Stretch | ~1530 | ~1540 | ~1535 |
| C=C Stretch | ~1480, 1400 | ~1490, 1410 | ~1485, 1405 |
| Ring Vibrations | Multiple peaks in the 1300-1000 region | Multiple peaks in the 1300-1000 region | Multiple peaks in the 1300-1000 region |
Note: The N-H stretching vibration in pyrazoles typically appears as a broad band due to hydrogen bonding. The precise positions of ring vibrations in the fingerprint region can be complex and are influenced by substitution patterns.[2][3]
Mass Spectrometry (MS)
Table 3: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Major Fragment Ions (m/z) |
| 1H-Pyrazole | 68 | 67 ([M-H]⁺), 41 ([M-HCN]⁺), 39 |
| 3-Methylpyrazole | 82 | 81 ([M-H]⁺), 67 ([M-CH₃]⁺), 54, 40 |
| 4-Methylpyrazole | 82 | 81 ([M-H]⁺), 67 ([M-CH₃]⁺), 54, 40 |
Note: The fragmentation of pyrazoles is characterized by the loss of a hydrogen radical, followed by the elimination of a molecule of hydrogen cyanide (HCN) or dinitrogen (N₂). The methyl-substituted isomers also show a characteristic loss of a methyl radical.[4][5]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the pyrazole isomer and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (D1): 1.0 s
-
Acquisition Time (AQ): 4.0 s
-
Spectral Width (SW): 20 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): 1.0 s
-
Spectral Width (SW): 240 ppm
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.[1]
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind 1-2 mg of the pyrazole isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder in a pellet press and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI):
-
Dissolve a small amount of the pyrazole isomer in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 35-200
Data Analysis:
-
Identify the molecular ion peak (M⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.[6]
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the comparative spectroscopic analysis of pyrazole isomers.
References
Safety Operating Guide
Navigating the Disposal of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for 1,4-dimethyl-1H-pyrazole-5-carboxylic acid necessitates a cautious approach to its disposal, relying on established best practices for analogous chemical compounds and general laboratory waste management protocols. While a targeted search for the SDS of this specific molecule was unsuccessful, analysis of safety data for its isomers and related pyrazole carboxylic acid derivatives provides essential guidance for researchers, scientists, and drug development professionals.
The consistent recommendation across all examined safety documents for similar pyrazole-based compounds is to manage disposal in strict accordance with local, regional, and national regulations.[1] The primary directive is to entrust the disposal of this chemical to a licensed and approved waste disposal company.[1][2]
Immediate Safety and Handling Protocols
Before proceeding with any disposal plan, it is crucial to adhere to fundamental safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[3][4]
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1][3]
Spill Management: In the event of a spill, prevent the material from entering drains or waterways.[1][5] Carefully sweep or vacuum up the spilled solid, avoiding dust generation, and place it into a suitable, sealed container for disposal.[2][5]
Step-by-Step Disposal Procedure
The following protocol is a synthesis of best practices derived from the safety data sheets of closely related pyrazole carboxylic acids.
-
Waste Identification and Classification: The first step in proper waste management is to classify the waste. As a chemical substance, this compound should be treated as chemical waste. The specific hazard classification may vary, but based on its analogs, it may be considered an irritant.
-
Containerization:
-
Place the waste material in a clearly labeled, sealed, and appropriate container. The container should be compatible with the chemical and prevent any leakage.
-
Label the container with the full chemical name: "this compound" and any known hazard symbols.
-
-
Storage:
-
Store the waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
-
Provide them with all available information about the chemical, including its name and any known hazards from related compounds.
-
-
Documentation: Maintain a record of the waste, including the amount and the date of disposal, in your laboratory's chemical inventory or waste log.
Hazard Profile of Structurally Similar Compounds
To inform a conservative and safe disposal plan, the hazard classifications for several isomers of dimethyl-1H-pyrazole-carboxylic acid are summarized below. This data underscores the importance of handling this compound with care.
| Compound Name | CAS Number | Hazard Statements |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid | 5744-59-2 | Causes skin irritation, Causes serious eye irritation.[1] |
| 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid | 31728-75-3 | Causes skin irritation, May cause respiratory irritation. |
| 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 | Causes skin irritation, Causes serious eye irritation. |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
Disposal Workflow
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This visual guide outlines the decision-making process from initial handling to final disposal.
Caption: Decision-making workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-dimethyl-1H-pyrazole-5-carboxylic acid
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid. Adherence to these protocols is essential for ensuring a safe laboratory environment for all researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification | Standard |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][5] | EN166[1][5] or OSHA 29 CFR 1910.133 |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene).[1][6] A lab coat or chemical-resistant apron must be worn.[6] | EN 374 |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust or aerosols are generated or if working in a poorly ventilated area.[1][6][7] | NIOSH/MSHA or EN 149 |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for minimizing risk. The following step-by-step plan outlines the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
2. Handling and Use:
-
All handling of this compound must be conducted in a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.[6][8]
-
Use non-sparking tools.[10]
3. Accidental Spills:
-
In case of a spill, evacuate the area immediately.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[6][7] Avoid creating dust.[1]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Chemical waste generators must adhere to federal, state, and local regulations for hazardous waste disposal.
-
Waste Characterization: While not explicitly listed, due to its irritant properties, this compound should be treated as hazardous waste.
-
Containerization: Collect all waste material, including contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[1] Do not dispose of it down the drain.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. capotchem.com [capotchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
